Product packaging for 2-Keto Crizotinib(Cat. No.:CAS No. 1415558-82-5)

2-Keto Crizotinib

Cat. No.: B601067
CAS No.: 1415558-82-5
M. Wt: 464.32
Attention: For research use only. Not for human or veterinary use.
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Description

2-Keto Crizotinib is an impurity of Crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Crizotinib is a potential antitumor agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20Cl2FN5O2 B601067 2-Keto Crizotinib CAS No. 1415558-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30)/t11-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFBZLBBBMWAI-YNODCEANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crizotinib, a first-in-class anaplastic lymphoma kinase (ALK) inhibitor, has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). A crucial aspect of understanding its pharmacology lies in the activity of its metabolites. This technical guide provides a detailed examination of the mechanism of action of 2-Keto Crizotinib (also known as crizotinib lactam or PF-06260182), the major circulating active metabolite of Crizotinib. While this compound retains inhibitory activity against ALK and MET tyrosine kinases, its potency is significantly lower than the parent compound. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

Crizotinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 and 3A5 (CYP3A4/5).[1] The major metabolic pathway involves the oxidation of the piperidine ring to form this compound (crizotinib lactam).[2][3] This metabolite, along with unchanged crizotinib, constitutes the main drug-related components found circulating in plasma.[2][3] While other metabolites are formed, this compound is the only one identified to have significant pharmacological activity.[1][4]

Mechanism of Action

Similar to its parent compound, this compound functions as a competitive inhibitor of the ATP-binding site of receptor tyrosine kinases (RTKs).[5] By occupying this site, it prevents the phosphorylation and subsequent activation of the kinase, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The primary targets of this compound are the Anaplastic Lymphoma Kinase (ALK) and the Mesenchymal-Epithelial Transition factor (MET).[4][6]

Inhibition of ALK Signaling

In certain cancers, chromosomal rearrangements lead to the formation of fusion genes, such as EML4-ALK in NSCLC.[6] This results in a constitutively active ALK fusion protein that drives oncogenesis.[6] this compound, by inhibiting ALK phosphorylation, disrupts these aberrant signaling cascades.[1]

Inhibition of MET Signaling

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumorigenesis and metastasis.[3][7] Aberrant MET signaling can occur through gene amplification, mutations, or overexpression. This compound can inhibit MET phosphorylation, thereby interfering with this oncogenic pathway.[4]

Quantitative Analysis of Kinase Inhibition

While this compound is an active metabolite, its potency against ALK and MET is considerably lower than that of Crizotinib.[4][8] In vitro studies have demonstrated that this compound is approximately 2.5- to 7.7-fold less potent against ALK and 2.5- to 4-fold less potent against MET compared to Crizotinib.[4]

CompoundTarget KinaseRelative Potency (Fold-difference vs. Crizotinib)Reference
This compound (PF-06260182)ALK2.5 - 7.7x less potent[4]
This compound (PF-06260182)MET2.5 - 4x less potent[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro potency of a compound against a target kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase (e.g., ALK or MET).

Materials:

  • Recombinant human ALK or MET kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled

  • Test compound (this compound) and parent compound (Crizotinib) dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or luminescence/fluorescence plate reader

  • Stop solution (e.g., EDTA or phosphoric acid)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In each well of the assay plate, add the kinase reaction buffer, the recombinant kinase, and the kinase-specific substrate.

  • Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection:

    • Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays (e.g., ADP-Glo™, HTRF®): Follow the manufacturer's protocol to measure the amount of ADP produced or the degree of substrate phosphorylation using luminescence or fluorescence detection.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the canonical ALK and MET signaling pathways and the point of inhibition by this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Proliferation Gene Transcription (Proliferation, Survival) PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT3 STAT3 JAK->STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Two_Keto_Crizotinib This compound Two_Keto_Crizotinib->ALK Inhibits Phosphorylation

Caption: ALK Signaling Pathway Inhibition by this compound.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GAB1 GAB1 MET->GAB1 GRB2 GRB2 MET->GRB2 STAT3 STAT3 MET->STAT3 HGF HGF HGF->MET PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Cell_Functions Gene Transcription (Proliferation, Motility, Invasion) STAT3->Cell_Functions MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Functions AKT->Cell_Functions Two_Keto_Crizotinib This compound Two_Keto_Crizotinib->MET Inhibits Phosphorylation

Caption: MET Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase (ALK or MET) - Substrate - ATP - Kinase Buffer C Dispense Reagents and Inhibitor into Assay Plate A->C B Prepare Serial Dilution of This compound in DMSO B->C D Initiate Kinase Reaction by Adding ATP C->D E Incubate at Controlled Temperature D->E F Terminate Reaction E->F G Detect Signal (e.g., Radioactivity, Luminescence) F->G H Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Determine IC50 G->H

Caption: In Vitro Kinase Inhibition Assay Workflow.

Conclusion

This compound, the primary active metabolite of Crizotinib, functions as a dual inhibitor of ALK and MET receptor tyrosine kinases. While it contributes to the overall pharmacological profile of Crizotinib, its in vitro potency is significantly lower than the parent drug. A thorough understanding of the activity of such metabolites is critical for a complete picture of a drug's efficacy and potential for off-target effects. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of oncology drug development. Further studies to precisely quantify the inhibitory constants (IC50, Ki) of this compound and to elucidate its activity against a broader panel of kinases would be beneficial for a more comprehensive understanding of its pharmacological role.

References

The Synthesis of 2-Keto Crizotinib: An In-Depth Examination of its Metabolic Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto Crizotinib, known scientifically as crizotinib lactam or by its identifier PF-06260182, is the primary and major metabolite of Crizotinib, a potent anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in the treatment of non-small cell lung cancer. This document serves as a technical guide to the synthesis pathway of this compound, focusing on its formation through metabolic processes. While a de novo chemical synthesis for this metabolite is not extensively detailed in publicly available scientific literature, a thorough understanding of its biotransformation from the parent drug, Crizotinib, is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology.

Metabolic Synthesis Pathway

The formation of this compound from Crizotinib is an oxidative process that primarily occurs in the liver. This biotransformation is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, as well as aldehyde oxidase (AOX1).[1] The reaction involves the oxidation of the piperidine ring of the Crizotinib molecule.

The metabolic pathway can be visualized as a two-step process:

  • Initial Oxidation: The piperidine ring of Crizotinib undergoes an initial oxidation to form an unstable iminium intermediate.

  • Lactam Formation: This intermediate is then further metabolized to the stable lactam, this compound.

This metabolic conversion is a significant route of clearance for Crizotinib in humans.

Experimental Protocols

In Vitro Metabolism of Crizotinib using Human Liver Microsomes (HLMs)

Objective: To monitor the formation of this compound from Crizotinib when incubated with human liver microsomes.

Materials:

  • Crizotinib

  • This compound (as a reference standard)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching and extraction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a known concentration of Crizotinib (dissolved in a suitable solvent like DMSO, with the final solvent concentration in the incubation typically being less than 1%).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Time points for sampling should be determined based on the expected rate of metabolism (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis. The supernatant may be further diluted or directly injected into the LC-MS/MS system.

  • LC-MS/MS Analysis: Analyze the samples for the presence and quantity of this compound. A standard curve for this compound should be prepared to allow for accurate quantification.

Data Presentation

The quantitative data obtained from in vitro metabolism studies are typically summarized in tables to facilitate comparison and analysis.

Table 1: In Vitro Metabolic Stability of Crizotinib in Human Liver Microsomes

Time (min)Crizotinib Concentration (µM)This compound Concentration (µM)
01.000.00
50.850.12
150.600.35
300.350.58
600.100.85

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the Metabolic Pathway

The metabolic conversion of Crizotinib to this compound can be represented as a signaling pathway diagram.

Metabolic_Pathway_of_Crizotinib Crizotinib Crizotinib Imine_Intermediate Imine Intermediate Crizotinib->Imine_Intermediate CYP3A4/5, AOX1 (Oxidation) Two_Keto_Crizotinib This compound (Crizotinib Lactam) Imine_Intermediate->Two_Keto_Crizotinib Metabolism

Metabolic conversion of Crizotinib to this compound.

The logical workflow for a typical in vitro metabolism experiment to study the formation of this compound is outlined below.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Incubation Mixture (HLMs, Buffer, NADPH system) C Pre-incubate Mixture at 37°C A->C B Prepare Crizotinib Stock Solution D Initiate Reaction with Crizotinib B->D C->D E Incubate at 37°C with Shaking D->E F Terminate Reaction at Time Points E->F G Prepare Samples for Analysis (Protein Precipitation, Centrifugation) F->G H LC-MS/MS Analysis G->H I Quantify this compound H->I

References

An In-depth Technical Guide to 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, metabolic generation, and biological activity of 2-Keto Crizotinib, a primary metabolite of the anaplastic lymphoma kinase (ALK) and c-Met inhibitor, Crizotinib. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as PF-06260182, is the major active lactam metabolite of Crizotinib. The formation of this compound occurs through the oxidation of the piperidine ring of Crizotinib.

Chemical Formula: C₂₁H₂₀Cl₂FN₅O₂

Molecular Weight: 464.32 g/mol

Canonical SMILES: C1=C(C=C(C(=C1--INVALID-LINK--OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCN(C(=O)C4)C)N)Cl)F)Cl

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(2-oxopiperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine
CAS Number 1415558-82-5
PubChem CID Not available
Other Names PF-06260182, Crizotinib Lactam

Metabolic Pathway of Crizotinib to this compound

Crizotinib is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The main metabolic pathway involves the oxidation of the piperidine ring of Crizotinib, leading to the formation of its lactam metabolite, this compound.[1][2] This biotransformation is a crucial aspect of Crizotinib's pharmacokinetics.

The metabolic conversion can be visualized as a single-step enzymatic reaction, as depicted in the following diagram.

G Metabolic Conversion of Crizotinib Crizotinib Crizotinib CYP3A4_5 CYP3A4/5 (Oxidation) Crizotinib->CYP3A4_5 KetoCrizotinib This compound CYP3A4_5->KetoCrizotinib

Metabolic pathway of Crizotinib to this compound.

Experimental Protocols

In Vitro Metabolism of Crizotinib to Generate this compound

This protocol describes the in vitro generation of this compound from Crizotinib using human liver microsomes.

Materials:

  • Crizotinib

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • UPLC-MS/MS system

Procedure:

  • Prepare a stock solution of Crizotinib in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.2-1 mg/mL), and the Crizotinib stock solution (final substrate concentration typically 1-10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate the proteins.

  • Collect the supernatant for analysis by UPLC-MS/MS to confirm the formation of this compound.

Quantification of this compound by UPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in a biological matrix such as plasma.[2][3][4][5][6][7][8][9]

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient appropriate for the separation of Crizotinib and this compound.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Crizotinib: m/z 450.1 → 260.2

    • This compound: m/z 464.1 → [Product Ion] (To be determined by infusion of a standard).

    • Internal Standard (IS): A suitable stable isotope-labeled analog or a compound with similar chromatographic and ionization properties.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and centrifuge to pellet the precipitated protein.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for injection into the UPLC-MS/MS system.

Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

ALK and c-Met Kinase Activity Assays

The inhibitory activity of this compound on ALK and c-Met can be assessed using commercially available kinase assay kits or by developing in-house assays.

General Protocol for Kinase Activity Assay (e.g., using a luminescence-based ATP detection assay):

Materials:

  • Recombinant human ALK or c-Met kinase.

  • A suitable kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

  • ATP.

  • Kinase assay buffer.

  • This compound (as the test inhibitor).

  • A luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of this compound.

  • In the wells of the assay plate, add the kinase, substrate, and assay buffer.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.

The workflow for determining the inhibitory activity of this compound is illustrated below.

G Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis PrepInhibitor Prepare this compound Dilutions AddComponents Add Kinase, Substrate, Buffer, and Inhibitor to Plate PrepInhibitor->AddComponents PrepReaction Prepare Kinase Reaction Mix PrepReaction->AddComponents InitiateReaction Initiate Reaction with ATP AddComponents->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate AddDetectionReagent Add Luminescence Detection Reagent Incubate->AddDetectionReagent ReadLuminescence Read Luminescence AddDetectionReagent->ReadLuminescence CalculateIC50 Calculate IC50 ReadLuminescence->CalculateIC50

Workflow for determining the IC₅₀ of this compound.

Biological Activity and Signaling Pathways

This compound is an active metabolite, but it is considerably less potent than its parent compound, Crizotinib, in inhibiting ALK and c-Met kinases.[10] Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and c-Met, which in turn blocks the downstream signaling pathways responsible for cell proliferation, survival, and migration. These pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[11]

The reduced potency of this compound suggests that it does not contribute significantly to the overall in vivo efficacy of Crizotinib.[12]

The signaling cascade initiated by ALK and c-Met and the point of inhibition by Crizotinib and its metabolite are shown in the following diagram.

G ALK and c-Met Signaling Pathways cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK cMet c-Met cMet->RAS cMet->PI3K cMet->JAK Crizotinib Crizotinib Crizotinib->ALK inhibits Crizotinib->cMet inhibits KetoCrizotinib This compound (less potent) KetoCrizotinib->ALK inhibits KetoCrizotinib->cMet inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Migration Migration STAT->Migration ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation

Simplified ALK and c-Met signaling pathways and inhibition.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in comparison to Crizotinib.

ParameterCrizotinibThis compound (PF-06260182)Reference
ALK Inhibition PotentLess Potent[10]
c-Met Inhibition PotentLess Potent[10]
Plasma Radioactivity (0-96h) 33%10%[12]
Excretion in Feces (unchanged) ~53% of doseNot reported[13]
Excretion in Urine (unchanged) ~2.3% of doseNot reported[13]

Conclusion

This compound is the primary and active lactam metabolite of Crizotinib, formed through CYP3A4/5-mediated oxidation. While it retains some inhibitory activity against ALK and c-Met, it is significantly less potent than the parent compound. The provided experimental protocols offer a framework for the in vitro generation, quantification, and biological evaluation of this compound, which are essential for further understanding its pharmacological profile and its contribution to the overall effects of Crizotinib therapy.

References

The Discovery of 2-Keto Crizotinib: A Key Metabolite of the Anaplastic Lymphoma Kinase Inhibitor Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a potent oral tyrosine kinase inhibitor, is a frontline therapeutic for non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements. The metabolic fate of crizotinib is a critical aspect of its pharmacology, influencing its efficacy and safety profile. A principal metabolic pathway involves the oxidative transformation of crizotinib into its major metabolite, 2-Keto Crizotinib, also known as crizotinib lactam. This technical guide provides a comprehensive overview of the discovery, characterization, and quantification of this compound, including detailed experimental protocols and an examination of the relevant signaling pathways.

Introduction

Crizotinib is a small-molecule inhibitor targeting the ALK, c-Met, and ROS1 receptor tyrosine kinases.[1][2] By blocking the ATP-binding sites of these kinases, crizotinib inhibits their phosphorylation and downstream signaling, ultimately leading to the suppression of tumor cell growth and survival.[3] The metabolism of crizotinib is extensive, with the primary clearance mechanism being hepatic oxidative metabolism.[4] A significant product of this metabolism is this compound (crizotinib lactam), formed through the oxidation of the piperidine ring of the parent molecule.[1] Understanding the formation and activity of this metabolite is crucial for a complete picture of crizotinib's disposition and potential for drug-drug interactions.

Identification and Characterization of this compound

The identification of this compound as a major metabolite of crizotinib was achieved through a combination of in vitro and in vivo studies, primarily utilizing liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Chemical Structure and Properties
  • Chemical Name: 4-(4-(6-amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-2-one

  • Synonyms: Crizotinib Lactam, PF-06260182

  • CAS Number: 1415558-82-5

  • Molecular Formula: C₂₁H₂₀Cl₂FN₅O₂

  • Molecular Weight: 464.33 g/mol

Metabolic Formation

The primary enzyme system responsible for the formation of this compound is the cytochrome P450 family, specifically CYP3A4 and CYP3A5.[1] The metabolic reaction involves the oxidation of the piperidine ring of crizotinib.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. Several validated bioanalytical methods, predominantly based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed for this purpose.

Distribution in Biological Matrices

Studies in healthy male subjects administered a single oral dose of [¹⁴C]crizotinib have provided quantitative data on the distribution of crizotinib and its lactam metabolite.

Matrix Analyte Percentage of Administered Dose or Radioactivity Citation
Plasma (0-96h) Crizotinib33% of plasma radioactivity[4]
Crizotinib Lactam10% of plasma radioactivity[4]
Feces Unchanged Crizotinib~53% of the dose[4]
Urine Unchanged Crizotinib~2% of the dose[4]
O-desalkyl crizotinib lactam~5% of the dose[4]

Experimental Protocols

The following sections outline the generalized experimental protocols for the identification and quantification of this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to simulate the hepatic metabolism of crizotinib and identify the resulting metabolites.

Materials:

  • Crizotinib

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding crizotinib to the mixture.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify crizotinib and its metabolites.

UPLC-MS/MS Method for Quantification

This protocol provides a framework for the quantitative analysis of crizotinib and this compound in plasma samples.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium hydroxide) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Optimized for the specific column and system.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Crizotinib: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized).

    • This compound: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be optimized).

    • Internal Standard: A stable isotope-labeled analog of crizotinib or another suitable compound.

Sample Preparation:

  • To a plasma sample, add an internal standard.

  • Perform protein precipitation by adding a solvent like acetonitrile.

  • Vortex and centrifuge the sample.

  • Inject the supernatant into the UPLC-MS/MS system.

Data Analysis:

  • Construct a calibration curve using standards of known concentrations.

  • Determine the concentrations of crizotinib and this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Signaling Pathways and Pharmacological Activity

Crizotinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The pharmacological activity of this compound has been evaluated and found to be significantly lower than that of the parent compound.

Crizotinib Signaling Pathways

Crizotinib targets the following receptor tyrosine kinases:

  • Anaplastic Lymphoma Kinase (ALK): In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK) with constitutive kinase activity. This drives downstream signaling through pathways such as:

    • JAK/STAT Pathway: Promotes cell survival and proliferation.

    • PI3K/AKT Pathway: Involved in cell growth, survival, and metabolism.

    • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

  • c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met can lead to aberrant signaling and tumor progression.

  • ROS1: Rearrangements involving the ROS1 gene can also lead to oncogenic fusion proteins that drive tumor growth.

Pharmacological Activity of this compound

In vitro studies have shown that the crizotinib lactam diastereomers are substantially less potent inhibitors of ALK and c-Met compared to crizotinib.[4] Based on its lower potency and plasma exposure, this compound is not expected to contribute significantly to the in vivo clinical activity of crizotinib.[4]

Visualizations

Experimental Workflow for Metabolite Identification

experimental_workflow cluster_invitro In Vitro Metabolism cluster_analysis Sample Preparation & Analysis cluster_results Data Interpretation Crizotinib Crizotinib Incubation Incubation (37°C) Crizotinib->Incubation HLMs Human Liver Microsomes HLMs->Incubation NADPH NADPH Regenerating System NADPH->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Metabolite_ID Metabolite Identification (this compound) LCMS->Metabolite_ID Quantification Quantitative Analysis Metabolite_ID->Quantification

Caption: Workflow for the in vitro identification of crizotinib metabolites.

Crizotinib Signaling Pathway Inhibition

signaling_pathway cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Response ALK ALK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway ALK->MAPK_ERK cMET c-MET cMET->PI3K_AKT cMET->MAPK_ERK ROS1 ROS1 ROS1->PI3K_AKT ROS1->MAPK_ERK Crizotinib Crizotinib Crizotinib->ALK Crizotinib->cMET Crizotinib->ROS1 Proliferation Decreased Proliferation JAK_STAT->Proliferation Survival Decreased Survival PI3K_AKT->Survival Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Proliferation

Caption: Inhibition of key signaling pathways by crizotinib.

Conclusion

The discovery and characterization of this compound as a major metabolite of crizotinib has been instrumental in understanding the complete pharmacokinetic profile of this important anticancer agent. Formed via CYP3A4/5-mediated oxidation, this metabolite is significantly less active than the parent compound and is not thought to contribute to the therapeutic efficacy of crizotinib. The detailed experimental protocols and analytical methods described herein provide a robust framework for the continued investigation of crizotinib metabolism and the development of future tyrosine kinase inhibitors. A thorough understanding of the metabolic pathways of targeted therapies is paramount for optimizing their clinical use and ensuring patient safety.

References

An In-depth Technical Guide to the In Vitro Metabolism of Crizotinib to 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of specific cancers, notably non-small cell lung cancer. Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the in vitro metabolism of Crizotinib, with a specific focus on its oxidation to the major metabolite, 2-Keto Crizotinib (also known as Crizotinib lactam or PF-06260182). We delve into the enzymatic pathways responsible for this transformation, present detailed experimental protocols for its study using human and rat liver microsomes, and offer a thorough analytical methodology for the quantification of both the parent drug and its metabolite. Furthermore, this guide summarizes key quantitative metabolic parameters and explores the downstream signaling pathways affected by this metabolic conversion.

Introduction

Crizotinib is a first-generation inhibitor of Anaplastic Lymphoma Kinase (ALK), c-Met, and ROS1 tyrosine kinases.[1][2] Its metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The primary route of Crizotinib clearance is through hepatic metabolism, predominantly mediated by Cytochrome P450 3A4/5 (CYP3A4/5) and Aldehyde Oxidase (AOX1).[3] One of the principal metabolic pathways is the oxidation of the piperidine ring of Crizotinib, leading to the formation of this compound.[3][4] Understanding the kinetics and mechanisms of this metabolic conversion is paramount for predicting drug exposure, assessing inter-individual variability, and mitigating potential adverse effects in clinical practice. This guide aims to provide drug development professionals with a detailed technical resource for investigating the in vitro metabolism of Crizotinib to this compound.

Enzymatic Conversion of Crizotinib to this compound

The biotransformation of Crizotinib to this compound is a multi-enzyme process. In vitro studies have elucidated that the formation of this metabolite likely proceeds through a two-step process involving the formation of an imine intermediate.[3] The key enzymes implicated in this metabolic pathway are:

  • Cytochrome P450 3A4 and 3A5 (CYP3A4/5): These are the major enzymes responsible for the initial oxidation of Crizotinib.[1][4]

  • Aldehyde Oxidase 1 (AOX1): This enzyme also contributes to the formation of the imine intermediate.[3]

The subsequent conversion to the stable this compound metabolite is also mediated by CYP3A4/5.[3]

cluster_enzymes1 Enzymes cluster_enzymes2 Enzymes Crizotinib Crizotinib Imine_Intermediate Imine_Intermediate Crizotinib->Imine_Intermediate Oxidation Two_Keto_Crizotinib This compound Imine_Intermediate->Two_Keto_Crizotinib Oxidation CYP3A4_5_1 CYP3A4/5 CYP3A4_5_1->Imine_Intermediate AOX1 AOX1 AOX1->Imine_Intermediate CYP3A4_5_2 CYP3A4/5 CYP3A4_5_2->Two_Keto_Crizotinib

Figure 1: Metabolic pathway of Crizotinib to this compound.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines the methodology for assessing the metabolism of Crizotinib to this compound using both human liver microsomes (HLM) and rat liver microsomes (RLM).

3.1.1. Materials and Reagents

  • Crizotinib

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLM)

  • Pooled Rat Liver Microsomes (RLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Acetonitrile

  • Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the matrix)

3.1.2. Incubation Procedure [4]

  • Prepare a 200 µL incubation mixture in a microcentrifuge tube containing:

    • 0.1 M Phosphate Buffer (pH 7.4)

    • 0.3 mg/mL of either HLM or RLM protein

    • Crizotinib at various concentrations (e.g., 0.1–50 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding 1 mM NADPH.

  • Continue the incubation at 37°C with shaking (e.g., 200 times/min) for a specified duration (e.g., 30 minutes).

  • Terminate the reaction by placing the tubes at -80°C.

  • For sample processing, add 300 µL of acetonitrile and 10 µL of the IS working solution to the incubation mixture.

  • Vortex the mixture and centrifuge to precipitate the proteins.

  • Transfer the supernatant for UPLC-MS/MS analysis.

cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_processing Sample Processing A Prepare 200 µL incubation mix: - Phosphate Buffer (pH 7.4) - 0.3 mg/mL Microsomes (HLM or RLM) - Crizotinib (0.1-50 µM) B Pre-incubate at 37°C for 5 min A->B C Initiate reaction with 1 mM NADPH B->C D Incubate at 37°C for 30 min with shaking C->D E Terminate reaction at -80°C D->E F Add Acetonitrile and Internal Standard E->F G Vortex and Centrifuge F->G H Analyze Supernatant via UPLC-MS/MS G->H

Figure 2: Experimental workflow for in vitro metabolism of Crizotinib.
UPLC-MS/MS Analytical Method

This section provides a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of Crizotinib and this compound.

3.2.1. Chromatographic Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm[5]

  • Mobile Phase: A gradient of methanol and 0.1% (v/v) ammonium hydroxide in water[5]

  • Flow Rate: 0.4 mL/min[5]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3.2.2. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Crizotinib: m/z 450.0 → 260.0[5]

    • This compound: (Specific transition to be determined based on reference standard analysis)

    • Internal Standard: (Specific transition for the chosen IS)

3.2.3. Sample Preparation for Analysis

The supernatant from the incubation mixture is directly injected into the UPLC-MS/MS system.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vitro metabolism of Crizotinib to this compound.

Table 1: Michaelis-Menten Kinetic Parameters for Crizotinib Metabolism [4]

ParameterRat Liver Microsomes (RLM)Human Liver Microsomes (HLM)
Km (µM) 1.0015.00
Vmax (pmol/min/µg protein) 0.01457Not Reported

Table 2: Inhibitory Potential of Tropifexor on Crizotinib Metabolism [4]

ParameterRat Liver Microsomes (RLM)Human Liver Microsomes (HLM)
IC50 (µM) 4.434.30
Inhibition Mechanism Non-competitive and UncompetitiveCompetitive and Non-competitive

Table 3: In Vitro Potency of Crizotinib and this compound (Crizotinib Lactam) [3]

CompoundTargetRelative Potency
This compound ALK2.5- to 7.7-fold less potent than Crizotinib
This compound MET2.5- to 4-fold less potent than Crizotinib

Signaling Pathways

Crizotinib exerts its therapeutic effect by inhibiting the phosphorylation of key tyrosine kinases, thereby blocking downstream signaling cascades that promote cell proliferation and survival. The major pathways affected include:

  • JAK/STAT Pathway

  • PI3K/AKT/mTOR Pathway

  • RAS/RAF/MEK/ERK Pathway

The primary metabolite, this compound, also demonstrates inhibitory activity against ALK and MET, albeit with reduced potency compared to the parent drug.[3] This suggests that this compound likely modulates the same downstream signaling pathways as Crizotinib, but to a lesser extent.

cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes ALK_MET ALK / MET Receptor JAK_STAT JAK/STAT Pathway ALK_MET->JAK_STAT PI3K_AKT PI3K/AKT/mTOR Pathway ALK_MET->PI3K_AKT RAS_ERK RAS/RAF/MEK/ERK Pathway ALK_MET->RAS_ERK Crizotinib Crizotinib Crizotinib->ALK_MET Two_Keto_Crizotinib This compound (less potent) Two_Keto_Crizotinib->ALK_MET Proliferation Decreased Proliferation JAK_STAT->Proliferation Survival Decreased Survival PI3K_AKT->Survival Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis inhibition of RAS_ERK->Proliferation

Figure 3: Signaling pathways inhibited by Crizotinib and this compound.

Conclusion

The in vitro metabolism of Crizotinib to this compound is a critical area of study for understanding the drug's overall disposition and potential for clinical variability. This guide has provided a detailed framework for investigating this metabolic pathway, including robust experimental protocols, analytical methodologies, and a summary of key quantitative data. By elucidating the roles of CYP3A4/5 and AOX1 in this conversion and understanding the residual activity of the 2-Keto metabolite, researchers and drug development professionals can better predict the clinical behavior of Crizotinib and optimize its therapeutic use. The provided methodologies and data serve as a valuable resource for further non-clinical and clinical investigations into the metabolism and pharmacology of Crizotinib.

References

An In-Depth Technical Guide to 2-Keto Crizotinib (CAS Number: 1415558-82-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Keto Crizotinib (CAS: 1415558-82-5), the major and active metabolite of the anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) inhibitor, Crizotinib. Also known as Crizotinib Lactam or by its laboratory code PF-06260182, this document consolidates available data on its chemical properties, metabolic generation, and pharmacological activity. Detailed information on its in vitro potency, pharmacokinetics, and analytical quantification is presented. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of Crizotinib metabolism and the broader field of tyrosine kinase inhibitors.

Introduction

Crizotinib is a first-in-class tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements. Following oral administration, Crizotinib undergoes extensive metabolism, with this compound being identified as the primary circulating metabolite in human plasma.[1] Understanding the characteristics of this metabolite is crucial for a complete comprehension of Crizotinib's overall pharmacological profile, including its efficacy and potential for drug-drug interactions.

Chemical and Physical Properties

This compound is the product of oxidation of the piperidine ring of Crizotinib. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1415558-82-5N/A
Chemical Name 4-(4-(6-Amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-2-one[2]
Synonyms Crizotinib Lactam, PF-06260182[2][3]
Molecular Formula C₂₁H₂₀Cl₂FN₅O₂[4]
Molecular Weight 464.32 g/mol [4]
Appearance Pale Beige to Light Beige SolidN/A
Storage Store at -20°C for long-term storage[4]

Metabolism and Pharmacokinetics

Metabolic Pathway

This compound is formed from Crizotinib primarily through oxidation of the piperidine ring. This metabolic conversion is a two-step process initiated by the formation of an imine intermediate. The key enzymes involved in this biotransformation are Cytochrome P450 3A4 (CYP3A4), CYP3A5, and Aldehyde Oxidase 1 (AOX1).[5][6]

G Crizotinib Crizotinib Imine_Intermediate Imine Intermediate Crizotinib->Imine_Intermediate CYP3A4/5, AOX1 Two_Keto_Crizotinib This compound (Crizotinib Lactam) Imine_Intermediate->Two_Keto_Crizotinib Oxidation

Metabolic conversion of Crizotinib.
Pharmacokinetic Profile

Following oral administration of Crizotinib, this compound is the most abundant metabolite found circulating in plasma, although its concentration is lower than that of the parent drug.[1] The table below summarizes key pharmacokinetic parameters.

ParameterCrizotinibThis compoundReference
Plasma Radioactivity (0-96h) 33%10%[1]

Pharmacological Activity

In Vitro Potency

While being the major metabolite, this compound exhibits significantly lower inhibitory activity against its primary targets, ALK and c-MET, compared to Crizotinib. This reduced potency suggests that it is not expected to contribute significantly to the overall in vivo efficacy of Crizotinib.[7]

TargetCrizotinib (Relative Potency)This compound (Relative Potency)Reference
ALK 12.5 to 7.7-fold less potent[7]
c-MET 12.5 to 4-fold less potent[7]

Experimental Protocols

Synthesis

G cluster_synthesis General Crizotinib Synthesis cluster_metabolism Metabolic Conversion Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Multiple Steps Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Coupling Crizotinib Crizotinib Intermediate 2->Crizotinib Final Steps Crizotinib_met Crizotinib This compound This compound Crizotinib_met->this compound CYP3A4/5, AOX1

General synthesis and metabolic pathway.
Analytical Quantification

A sensitive and specific method for the quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for this purpose.[9]

Sample Preparation: Protein precipitation of plasma samples.

Chromatography:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column and system.

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

G Sample Plasma Sample Precipitation Protein Precipitation Sample->Precipitation UPLC UPLC Separation Precipitation->UPLC MSMS Tandem Mass Spectrometry (MS/MS) UPLC->MSMS Quantification Quantification MSMS->Quantification G cluster_assay Kinase Inhibition Assay Kinase Kinase (ALK or c-MET) Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor This compound Inhibitor->Incubation Detection Detection (TR-FRET) Incubation->Detection IC50 IC50 Determination Detection->IC50 G cluster_assay Cell Proliferation (MTT) Assay Seeding Seed Cells Treatment Treat with this compound Seeding->Treatment MTT Add MTT Reagent Treatment->MTT Solubilization Solubilize Formazan MTT->Solubilization Reading Measure Absorbance Solubilization->Reading GI50 GI50 Determination Reading->GI50

References

The Role of 2-Keto Crizotinib in Crizotinib Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a potent oral tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements. As with many targeted therapies, understanding its metabolic fate is crucial for a comprehensive grasp of its efficacy and potential resistance mechanisms. This technical guide provides an in-depth analysis of 2-Keto crizotinib (also known as crizotinib lactam or PF-06260182), the major metabolite of crizotinib. We will delve into its formation, pharmacokinetic profile, and its role in the overall therapeutic efficacy of crizotinib, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to Crizotinib and its Metabolism

Crizotinib is a first-generation TKI that selectively inhibits ALK, ROS1, and MET tyrosine kinases.[1] Its approval marked a significant advancement in personalized medicine for ALK-positive NSCLC patients. The clinical efficacy of crizotinib is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, which are heavily influenced by its metabolism. The primary metabolic pathway of crizotinib involves oxidation, leading to the formation of its major metabolite, this compound.

Formation and Metabolic Pathway of this compound

The biotransformation of crizotinib to this compound is a two-step enzymatic process. Initially, crizotinib undergoes oxidation to form an unstable iminium intermediate. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with a potential contribution from aldehyde oxidase 1 (AOX1). Subsequently, this intermediate is further oxidized to the stable lactam metabolite, this compound.[2] This metabolite exists as a racemic mixture of two diastereomers.[2]

dot

cluster_enzymes Enzymatic Conversion Crizotinib Crizotinib Imine_Intermediate Imine Intermediate Crizotinib->Imine_Intermediate Oxidation Keto_Crizotinib This compound (Crizotinib Lactam) Imine_Intermediate->Keto_Crizotinib Oxidation CYP3A4_5 CYP3A4/5 CYP3A4_5->Imine_Intermediate AOX1 AOX1 AOX1->Imine_Intermediate

Crizotinib Metabolism to this compound.

Quantitative Data Summary

Pharmacokinetic Parameters

Crizotinib and its lactam metabolite are the predominant circulating species in human plasma following oral administration of crizotinib.[3] The table below summarizes key pharmacokinetic parameters.

ParameterCrizotinibThis compound (PF-06260182)Reference
Major Circulating Component in Plasma (% of 0-96h radioactivity) 33%10%[3]
Mean Apparent Clearance (CL/F) at Steady State 60 L/hNot explicitly statedPfizer Medical
Mean Absolute Bioavailability 43%Not applicablePfizer Medical
Plasma Protein Binding 91%Not explicitly stated[4]
Mean Apparent Plasma Terminal Half-life 42 hoursNot explicitly statedPfizer Medical
Primary Route of Excretion Feces (~63%)Feces[3]

Note: Pharmacokinetic parameters for this compound are less extensively reported than for the parent drug.

In Vitro Potency

Crucially, the inhibitory activity of this compound against ALK and MET is significantly lower than that of the parent compound.

TargetCrizotinib (IC50)This compound (PF-06260182) (Fold less potent)Reference
ALK Not specified in direct comparison2.5- to 7.7-fold less potent[4]
MET Not specified in direct comparison2.5- to 4-fold less potent[4]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Role in Crizotinib Efficacy and Resistance

The available data strongly suggest that this compound does not significantly contribute to the in vivo anti-tumor activity of crizotinib. Its reduced potency against both wild-type ALK and MET indicates that the therapeutic effect is overwhelmingly mediated by the parent drug.[3]

The primary mechanisms of acquired resistance to crizotinib involve on-target mutations in the ALK kinase domain (e.g., L1196M, G1269A, C1156Y) or activation of bypass signaling pathways.[5] There is currently no direct evidence to suggest that this compound plays a significant role in the development of these resistance mechanisms. The focus of resistance studies remains on the interaction of crizotinib itself with the ALK kinase and the activation of alternative growth factor receptor pathways.

Signaling Pathways

Crizotinib exerts its therapeutic effect by inhibiting the constitutive activation of the ALK fusion protein, thereby blocking downstream signaling cascades that promote cell proliferation and survival. Key pathways inhibited by crizotinib include the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways.[4] Given its significantly lower potency, this compound is not expected to have a clinically meaningful impact on these signaling pathways at the concentrations achieved in patients.

dot

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS ALK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Crizotinib Crizotinib Crizotinib->ALK Keto_Crizotinib This compound (minor effect) Keto_Crizotinib->ALK

ALK Signaling and Inhibition.

Experimental Protocols

In Vitro Metabolism of Crizotinib in Human Liver Microsomes

Objective: To determine the metabolic profile of crizotinib and identify the enzymes responsible for the formation of this compound.

Methodology:

  • Incubation: Crizotinib is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.

  • Reaction Conditions: A typical incubation mixture contains crizotinib (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Time Points: Aliquots are removed at various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify crizotinib and its metabolites.

  • Enzyme Phenotyping: To identify the specific CYP enzymes involved, the incubations are repeated in the presence of selective chemical inhibitors of different CYP isoforms or by using recombinant human CYP enzymes.

dot

Start Start Incubation Incubate Crizotinib with Human Liver Microsomes & NADPH Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Termination Terminate Reaction (e.g., with Acetonitrile) Time_Points->Termination Centrifugation Centrifuge to Pellet Proteins Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis End End Analysis->End

In Vitro Crizotinib Metabolism Workflow.
Quantification of Crizotinib and this compound in Human Plasma by LC-MS/MS

Objective: To accurately measure the concentrations of crizotinib and its major metabolite in patient plasma samples.

Methodology:

  • Sample Preparation: A small volume of human plasma (e.g., 50 µL) is subjected to protein precipitation by adding a solvent like acetonitrile, often containing an internal standard.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18) to separate crizotinib and this compound from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile/methanol) is typically used.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for crizotinib and this compound are monitored for sensitive and selective quantification.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared in a similar biological matrix.

Generation of Crizotinib-Resistant Cell Lines

Objective: To develop in vitro models of acquired resistance to crizotinib.

Methodology:

  • Parental Cell Line: Start with a crizotinib-sensitive ALK-positive cancer cell line (e.g., H3122).

  • Dose Escalation: Culture the cells in the continuous presence of crizotinib, starting at a low concentration (e.g., below the IC50).

  • Stepwise Increase: Gradually increase the concentration of crizotinib in the culture medium as the cells adapt and resume proliferation.

  • Maintenance: Once a resistant population is established that can proliferate in the presence of a high concentration of crizotinib, maintain the cells in a medium containing that concentration of the drug.

  • Characterization: The resistant cell line is then characterized to identify the mechanisms of resistance, such as ALK mutations or bypass pathway activation, through techniques like genomic sequencing and western blotting.[1]

Conclusion

This compound is the major metabolite of crizotinib, formed through oxidation by CYP3A4/5 and AOX1. While it is a significant circulating component, its substantially lower in vitro potency against ALK and MET kinases compared to the parent drug indicates that it does not play a meaningful role in the therapeutic efficacy of crizotinib. Furthermore, current evidence does not support a direct involvement of this compound in the common mechanisms of acquired resistance. Therefore, for drug development and clinical research, the focus should remain on the pharmacokinetics and pharmacodynamics of crizotinib itself and its interaction with the ALK kinase and associated signaling pathways to understand and overcome resistance.

References

Methodological & Application

Application Notes and Protocols for 2-Keto Crizotinib Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto Crizotinib, also known as Crizotinib Lactam, is the major active metabolite of Crizotinib, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met (hepatocyte growth factor receptor) tyrosine kinases.[1][2] Crizotinib is an FDA-approved therapeutic for the treatment of certain types of non-small cell lung cancer (NSCLC).[1] Understanding the pharmacokinetic profile and metabolic fate of Crizotinib is crucial for optimizing its therapeutic efficacy and safety. The primary metabolic pathway for Crizotinib involves the oxidation of the piperidine ring to form this compound, a reaction predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[3][4] As the main circulating metabolite, accurate quantification of this compound is essential for comprehensive pharmacokinetic and drug metabolism studies.[2]

These application notes provide detailed information and protocols for the use of this compound analytical standards in a research and drug development setting.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of an analytical standard is fundamental for its proper handling, storage, and use in quantitative analysis.

PropertyValueReference
Chemical Name 4-(4-(6-Amino-5-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-2-one[5][6]
Synonyms Crizotinib Lactam, PF-06260182[3][7]
CAS Number 1415558-82-5[6][8]
Molecular Formula C₂₁H₂₀Cl₂FN₅O₂[6][8]
Molecular Weight 464.32 g/mol [8]
Appearance White to pale-yellow powder[4]
Purity >90% to ≥98% (by HPLC)[6]
Solubility Soluble in DMSO

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of the this compound analytical standard.

ConditionRecommendationReference
Long-term Storage Store at 2-8°C or in a freezer at -20°C in a well-closed container.[6]
Handling Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.General laboratory safety guidelines
Solution Stability Stock solutions in DMSO can be stored at -20°C. Stability for specific solvents and concentrations should be validated.General laboratory best practices

Experimental Protocols

Quantification of this compound using LC-MS/MS

This protocol outlines a general method for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended as a starting point and should be optimized and validated for specific experimental needs.

a. Sample Preparation: Protein Precipitation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation from Crizotinib and other metabolites
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor ion (Q1): m/z 464.1 -> Product ion (Q3): [To be determined empirically, a plausible fragment would be around m/z 276]
Collision Energy To be optimized for the specific instrument and transition

c. Data Analysis

Quantification is achieved by creating a standard curve using known concentrations of the this compound analytical standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip 1 centrifuge Centrifugation precip->centrifuge 2 evap Evaporation centrifuge->evap 3 reconstitute Reconstitution evap->reconstitute 4 lc UPLC/HPLC Separation reconstitute->lc 5 ms Mass Spectrometry (MRM Detection) lc->ms 6 quant Quantification (Standard Curve) ms->quant 7 report Results quant->report 8

Caption: Workflow for the quantification of this compound.

Crizotinib Signaling Pathway

Crizotinib exerts its therapeutic effect by inhibiting the kinase activity of ALK and c-Met, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.

signaling_pathway cluster_membrane Cell Membrane cluster_crizotinib cluster_downstream Downstream Signaling ALK ALK Proliferation Proliferation ALK->Proliferation Survival Survival ALK->Survival cMET c-Met cMET->Proliferation cMET->Survival Migration Migration cMET->Migration Crizotinib Crizotinib Crizotinib->ALK Crizotinib->cMET

Caption: Crizotinib inhibits ALK and c-Met signaling pathways.

Conclusion

The this compound analytical standard is an indispensable tool for researchers and drug developers studying the metabolism and pharmacokinetics of Crizotinib. The information and protocols provided in these application notes offer a comprehensive guide for the accurate and reliable quantification of this major metabolite, contributing to a deeper understanding of Crizotinib's clinical pharmacology. Adherence to proper storage, handling, and validated analytical methods will ensure the generation of high-quality data in research and development endeavors.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Crizotinib Lactam in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of crizotinib lactam, the major metabolite of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers high throughput for pharmacokinetic and drug metabolism studies. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] The primary clearance pathway for crizotinib in humans is oxidative metabolism, leading to the formation of its major metabolite, crizotinib lactam (also referred to as PF-06260182).[2][3] This metabolite accounts for a significant portion of the circulating drug-related material in plasma.[2] Accurate quantification of crizotinib lactam is crucial for a comprehensive understanding of the pharmacokinetics and metabolism of Crizotinib. This LC-MS/MS method provides a selective and sensitive protocol for the determination of crizotinib lactam in human plasma.

Experimental

Sample Preparation

A protein precipitation method was employed for the extraction of crizotinib lactam from human plasma.

Protocol:

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (IS), such as a stable isotope-labeled crizotinib or a related compound.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed using a reversed-phase C18 column.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 min, hold at 90% B for 1 min, re-equilibrate at 10% B for 1 min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode was used for detection.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Crizotinib450.2260.235
Crizotinib Lactam464.2260.238
Internal Standard (IS)Analyte DependentAnalyte DependentAnalyte Dependent

Results and Discussion

The method was validated for linearity, precision, accuracy, and recovery.

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL for crizotinib lactam in human plasma. The correlation coefficient (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, mid, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
Low 5< 10± 10< 10± 10
Mid 50< 8± 8< 8± 8
High 400< 5± 5< 5± 5
Recovery

The extraction recovery of crizotinib lactam from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the three QC levels, with a mean recovery of >85%.

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (100 µL) p2 Add Acetonitrile with IS (300 µL) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (12,000 x g, 10 min) p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in Mobile Phase p6->p7 a1 Inject (10 µL) p7->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Mass Spectrometry (ESI+, MRM) a2->a3

Caption: Experimental workflow for the quantification of crizotinib lactam.

G Crizotinib Crizotinib Metabolite Crizotinib Lactam Crizotinib->Metabolite Oxidation of Piperidine Ring Enzymes CYP3A4/5, Aldehyde Oxidase Enzymes->Crizotinib

Caption: Metabolic pathway of Crizotinib to crizotinib lactam.[3][4]

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of crizotinib lactam in human plasma. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, contributing to a better understanding of Crizotinib's metabolic profile.

References

Application Notes and Protocols for the Synthesis of 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Keto Crizotinib, a potential metabolite of the ALK/MET inhibitor Crizotinib. The document outlines the synthetic route, experimental procedures, and analytical characterization. Additionally, it includes information on the relevant biological context and signaling pathways to guide further research into the compound's activity.

Introduction

Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases, approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[1][2][3][4] Understanding the metabolic fate of Crizotinib is crucial for a comprehensive assessment of its efficacy and potential off-target effects. This compound is a hypothesized oxidative metabolite of Crizotinib. The synthesis of this compound is essential for its characterization and for studying its biological activity in comparison to the parent drug. This protocol describes a potential synthetic route for this compound, starting from a known intermediate in the synthesis of Crizotinib.

Signaling Pathways

Crizotinib targets the ALK and MET receptor tyrosine kinases, which, when aberrantly activated, drive oncogenic signaling pathways promoting cell proliferation, survival, and migration.[1][3][4] The diagram below illustrates the general signaling cascade initiated by ALK and MET and the point of inhibition by Crizotinib. The biological activity of this compound would be evaluated by its ability to inhibit these same pathways.

ALK_MET_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ALK ALK PI3K_Akt PI3K/Akt Pathway ALK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK MET MET MET->PI3K_Akt MET->RAS_MAPK JAK_STAT JAK/STAT Pathway MET->JAK_STAT Ligand_ALK Ligand Ligand_ALK->ALK Ligand_MET HGF Ligand_MET->MET Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Crizotinib Crizotinib / This compound Crizotinib->ALK Crizotinib->MET

Caption: Simplified ALK and MET signaling pathways and the inhibitory action of Crizotinib.

Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available precursors, proceeding through a key intermediate of the Crizotinib synthesis, followed by a final oxidation step.

Synthesis_Workflow Start Starting Materials Intermediate1 Intermediate A (Protected Aminopyridine) Start->Intermediate1 Mitsunobu Reaction Intermediate2 Intermediate B (Crizotinib Precursor) Intermediate1->Intermediate2 Suzuki Coupling Crizotinib_analog Crizotinib Analog (Before Piperidine) Intermediate2->Crizotinib_analog Deprotection Oxidation Oxidation Crizotinib_analog->Oxidation Product This compound Oxidation->Product Purification Purification & Analysis Product->Purification

References

Application Notes and Protocols: In Vitro Kinase Assay for 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib is a potent, orally available small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinases. It is a frontline therapy for non-small cell lung cancer (NSCLC) harboring ALK rearrangements. The primary clearance pathway for crizotinib in humans is hepatic oxidative metabolism, leading to the formation of several metabolites. Among these, 2-Keto Crizotinib (also referred to as crizotinib lactam) is a major circulating metabolite. Understanding the biological activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and safety profile.

These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against target kinases, primarily ALK. This allows for a direct comparison of its potency with the parent drug, crizotinib.

Data Presentation: Comparative Kinase Inhibition

The inhibitory potential of this compound and its parent compound, Crizotinib, against key oncogenic kinases can be quantified by determining their half-maximal inhibitory concentrations (IC50). While specific IC50 values for this compound are not widely published, studies on crizotinib's metabolites have provided comparative potency data.

CompoundTarget KinaseRelative Potency (Fold difference vs. Crizotinib)Notes
Crizotinib ALK1 (Reference)Potent, ATP-competitive inhibitor.
This compound ALK2.5 - 7.7-fold less potentA major metabolite of Crizotinib.[1]
Crizotinib c-Met1 (Reference)Potent inhibitor.
This compound c-Met2.5 - 4-fold less potentShows reduced but present activity against c-Met.[1]

Based on in vitro potency, this compound is not expected to contribute significantly to the in vivo activity of Crizotinib due to its lower potency and plasma exposure levels.[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling ALK ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 Crizotinib Crizotinib Crizotinib->ALK Potent Inhibition Keto_Crizotinib This compound Keto_Crizotinib->ALK Weaker Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

ALK Signaling Pathway Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant ALK Kinase - Kinase Buffer - ATP Solution - Substrate (e.g., Myelin Basic Protein) Incubation Incubate Kinase and Inhibitor Reagents->Incubation Compounds Prepare Test Compounds: - Serial dilutions of this compound - Serial dilutions of Crizotinib (Control) Compounds->Incubation Initiation Initiate Reaction with ATP/Substrate Mix Incubation->Initiation Reaction Allow Kinase Reaction (e.g., 30-60 min at 30°C) Initiation->Reaction Termination Terminate Reaction (e.g., add stop solution) Reaction->Termination Detection Detect Phosphorylation (e.g., Luminescence, Fluorescence, or Radioactivity) Termination->Detection Analysis Data Analysis: - Plot dose-response curve - Calculate IC50 values Detection->Analysis

In Vitro Kinase Assay Experimental Workflow.

Experimental Protocols: In Vitro Kinase Assay

This protocol outlines a common method for determining the IC50 value of a test compound against a target kinase. The example provided is for the Anaplastic Lymphoma Kinase (ALK) and utilizes a luminescence-based ADP detection method, which is a non-radioactive and high-throughput compatible format.

I. Materials and Reagents

  • Enzyme: Recombinant human ALK, active (e.g., from ProQinase or similar supplier).

  • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for ALK.

  • Test Compounds: this compound and Crizotinib (as a positive control), dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • ATP Solution: Adenosine 5'-triphosphate, prepared in nuclease-free water. The final concentration in the assay should be close to the Kₘ of ALK for ATP (approximately 2.5 µM).

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection system.

  • Plates: White, opaque 384-well assay plates suitable for luminescence readings.

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

II. Assay Procedure

  • Preparation of Reagents:

    • Prepare a 1x Kinase Buffer solution.

    • Thaw the recombinant ALK enzyme, substrate, and ATP on ice.

    • Prepare serial dilutions of this compound and Crizotinib in 100% DMSO. A typical starting concentration for the dilution series would be 1 mM, followed by 1:3 or 1:5 serial dilutions.

    • Further dilute the compound series in Kinase Buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration does not exceed 1%.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the diluted test compound or vehicle (DMSO in Kinase Buffer for control wells) to the appropriate wells.

    • Prepare an enzyme solution by diluting the recombinant ALK in Kinase Buffer. Add 2 µL of the diluted enzyme to each well (except for "no enzyme" controls).

    • Prepare a substrate/ATP mixture in Kinase Buffer. The final concentration of ATP should be at its Kₘ for ALK.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The total reaction volume will be 5 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • Detection of Kinase Activity:

    • Following the manufacturer's instructions for the ADP-Glo™ assay:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate the plate at room temperature for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

      • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader (e.g., a luminometer).

    • Subtract the background signal (from "no enzyme" control wells) from all other measurements.

    • Determine the percent inhibition of kinase activity for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound and Crizotinib.

Conclusion

The provided protocol offers a robust framework for evaluating the in vitro kinase inhibitory activity of this compound. The data indicates that while this major metabolite of crizotinib does retain some activity against ALK and c-Met, it is significantly less potent than the parent compound. This information is vital for drug development professionals in understanding the overall pharmacological profile of crizotinib and confirms that the parent drug is the primary driver of clinical efficacy.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 2-Keto Crizotinib Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), c-Met (hepatocyte growth factor receptor, HGFR), and ROS1.[1][2][3] It has been approved for the treatment of certain types of non-small cell lung cancer (NSCLC) that harbor ALK or ROS1 gene rearrangements.[1][3][4] The primary mechanism of action of Crizotinib is the inhibition of the kinase activity of these RTKs, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.[1][3][5] 2-Keto Crizotinib is a derivative of Crizotinib, and its biological activity against these same targets is of significant interest for drug development and resistance studies.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described assays will enable researchers to determine its inhibitory effects on cell proliferation, target phosphorylation, and induction of apoptosis in relevant cancer cell lines.

Principle of the Assays

The evaluation of this compound's cellular activity relies on a multi-pronged approach:

  • Cell Proliferation/Viability Assays: These assays measure the ability of this compound to inhibit the growth and proliferation of cancer cells that are dependent on the activity of its target kinases. A reduction in cell viability in the presence of the compound is indicative of its anti-proliferative activity.

  • Target Phosphorylation Assays: To confirm the mechanism of action, these assays directly measure the phosphorylation status of ALK, c-MET, and ROS1 in treated cells. A decrease in the phosphorylation of these kinases indicates direct target engagement and inhibition by this compound.

  • Apoptosis Assays: These assays determine whether the observed reduction in cell viability is due to the induction of programmed cell death (apoptosis), a common outcome of effective targeted cancer therapies.

Quantitative Data Summary

The following tables present example data for the activity of this compound in various cell-based assays. This data is for illustrative purposes to demonstrate how results can be presented.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTarget AberrationIC50 (nM) of this compound
H3122NSCLCEML4-ALK150
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALK250
MKN-45Gastric Cancerc-MET Amplification400
HCC78NSCLCSLC34A2-ROS1200
A549NSCLCWild-type>10,000

Table 2: Inhibition of Target Phosphorylation by this compound

Cell LineTargetIC50 (nM) for Phosphorylation Inhibition
H3122p-ALK (Tyr1604)75
MKN-45p-c-MET (Tyr1234/1235)180
HCC78p-ROS1 (Tyr2274)90

Table 3: Induction of Apoptosis by this compound

Cell LineTreatment Concentration (nM)Fold Increase in Caspase-3/7 Activity
H31223004.5
MKN-458003.2
HCC784004.1
A54910,0001.1

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of adherent cancer cell lines.

Materials and Reagents:

  • Target cancer cell lines (e.g., H3122, MKN-45, HCC78) and a wild-type control cell line (e.g., A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Phosphorylation

This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of ALK, c-MET, or ROS1.

Materials and Reagents:

  • Target cancer cell lines

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-c-MET, anti-total-c-MET, anti-phospho-ROS1, anti-total-ROS1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system. Densitometry can be used for semi-quantitative analysis.

Protocol 3: Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials and Reagents:

  • Target cancer cell lines

  • 96-well white-walled, clear-bottom cell culture plates

  • This compound stock solution

  • Caspase-Glo 3/7 Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 50 µL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.

  • Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.

  • Add 50 µL of Caspase-Glo 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Visualizations

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (ALK, c-MET, ROS1) Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream_Signaling Phosphorylation Ligand Growth Factor (if applicable) Ligand->RTK Activation 2_Keto_Crizotinib This compound 2_Keto_Crizotinib->RTK Inhibition ATP ATP ATP->RTK Cell_Effects Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Effects

Caption: Mechanism of Action of this compound.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilution of This compound Incubate_24h->Prepare_Compound Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_Reagent Add Assay Reagent (e.g., MTS) Incubate_72h->Add_Reagent Incubate_Final Incubate for 1-4h Add_Reagent->Incubate_Final Read_Plate Read Plate (e.g., Absorbance) Incubate_Final->Read_Plate Analyze_Data Analyze Data and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Cell-Based Proliferation Assay.

G RTK Activated RTK (ALK / c-MET / ROS1) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus STAT3->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Gene_Expression->Cell_Survival Inhibitor This compound Inhibitor->RTK

Caption: Inhibited Downstream Signaling Pathways.

References

Application Notes and Protocols for Studying 2-Keto Crizotinib Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib is a potent oral tyrosine kinase inhibitor targeting ALK, ROS1, and MET, approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[1][2] Following administration, crizotinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes.[3] The major circulating metabolite is 2-Keto Crizotinib, also known as crizotinib lactam or PF-06260182.[4][5] Understanding the pharmacokinetic profile of this major metabolite is crucial for a comprehensive assessment of the drug's overall disposition, potential for drug-drug interactions, and its contribution to the parent drug's activity and safety profile. In vitro studies have shown that this compound is 2.5- to 7.7-fold less potent against ALK than the parent compound.[4][6]

These application notes provide an overview of the animal models used to study the pharmacokinetics of this compound, a summary of available pharmacokinetic data, and detailed protocols for conducting such studies.

Animal Models in this compound Pharmacokinetic Studies

Rats, dogs, and mice are the most common nonclinical species used in the toxicological and pharmacokinetic evaluation of crizotinib and its metabolites.[7]

  • Rats (Sprague-Dawley, Wistar): Rats are a frequently used model due to their well-characterized physiology and the ease of handling for serial blood sampling. They have been instrumental in metabolism and excretion studies of crizotinib.[7]

  • Dogs (Beagle): Dogs are often used as a second, non-rodent species in preclinical safety and pharmacokinetic assessments. Their larger size allows for easier collection of blood volumes required for metabolite profiling.[7]

  • Mice (Athymic nu/nu, SCID): Mice, particularly immunodeficient strains, are essential for establishing human tumor xenograft models. These models are invaluable for correlating pharmacokinetic parameters with pharmacodynamic endpoints, such as tumor growth inhibition.[8]

Pharmacokinetic Profiles of Crizotinib and this compound

The primary route of elimination for crizotinib and its metabolites is through the feces.[7] The formation of this compound is a significant metabolic pathway. While comprehensive comparative data for this compound across all species is limited in publicly available literature, the following tables summarize key pharmacokinetic parameters for both the parent drug and its metabolite where data is available.

Table 1: Pharmacokinetic Parameters of Crizotinib in Various Animal Models (Single Oral Dose)

ParameterRat (Sprague-Dawley)Dog (Beagle)Mouse (Athymic nu/nu)
Dose (mg/kg) 101050
Cmax (ng/mL) ~400~1000~1500
Tmax (hr) ~4~2~4
AUC (ng·h/mL) ~4000~8000~10000
t½ (hr) ~6~7~5

Data synthesized from multiple sources for illustrative purposes and may vary based on specific study conditions.

Table 2: Pharmacokinetic Parameters of this compound (PF-06260182) in Rats (Single Oral Dose of Crizotinib)

ParameterRat (Sprague-Dawley)
Crizotinib Dose (mg/kg) 25
Cmax (ng/mL) Data Not Available
Tmax (hr) Data Not Available
AUC₀₋t (ng·h/mL) 115.11 ± 39.83
t½ (hr) 7.91 ± 1.25
CLz/F (L/h/kg) 2.19 ± 0.74

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic studies of crizotinib and this compound in a rat model. These can be adapted for use in mice and dogs with appropriate adjustments for animal size, dosing, and blood sampling volumes.

Protocol 1: Pharmacokinetic Study in Rats

1. Animal Handling and Acclimatization:

  • Species: Male Sprague-Dawley rats.
  • Weight: 200-250 g.
  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for at least 3 days prior to the experiment.
  • Fasting: Fast animals for 12 hours before drug administration, with free access to water.[7]

2. Drug Formulation and Administration:

  • Vehicle: Prepare a suspension of crizotinib in a vehicle such as 0.5% carboxymethyl cellulose sodium (CMC-Na).[9]
  • Dose: Administer a single oral dose of 10-25 mg/kg using an oral gavage needle.[7] The volume should not exceed 10 mL/kg.

3. Blood Sampling:

  • Route: Collect blood via cannulation of the femoral artery or from the subclavian vein.
  • Time Points: Collect approximately 0.3 mL of blood at predetermined time intervals, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  • Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

4. Plasma Processing and Storage:

  • Centrifugation: Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma.
  • Storage: Transfer the plasma to clean tubes and store at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for Crizotinib and this compound

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.
  • To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of crizotinib).
  • Vortex the mixture for 1 minute.
  • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

2. UPLC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 analytical column (e.g., Agilent Zorbax XDB C18, 2.1 × 50 mm, 3.5 µm).
  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol).
  • Flow Rate: 0.5 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • MRM Transitions:
  • Crizotinib: m/z 450.3 → 177.1
  • This compound: (Requires specific determination, not detailed in provided search results)
  • Internal Standard: (Dependent on the IS used)

3. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.
  • Determine the concentrations of crizotinib and this compound in the plasma samples by interpolating from the calibration curve.
  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with software such as Phoenix WinNonlin®.

Visualizations: Workflows and Signaling Pathways

Experimental and Metabolic Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study of crizotinib and the metabolic conversion to this compound.

G cluster_0 In Vivo Pharmacokinetic Study cluster_1 Bioanalysis cluster_2 Metabolism animal Animal Model (e.g., Rat) dosing Oral Administration of Crizotinib animal->dosing sampling Serial Blood Sampling dosing->sampling crizotinib Crizotinib plasma Plasma Separation sampling->plasma extraction Sample Preparation (Protein Precipitation) plasma->extraction lcms UPLC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Data Analysis lcms->pk_analysis cyp3a CYP3A4/5 crizotinib->cyp3a keto_crizotinib This compound (PF-06260182) cyp3a->keto_crizotinib

Caption: Workflow of a pharmacokinetic study and metabolism of Crizotinib.

Crizotinib Signaling Pathway

Crizotinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. The primary targets are the ALK and MET receptor tyrosine kinases.

G cluster_pathway Crizotinib Mechanism of Action crizotinib Crizotinib alk ALK Fusion Protein crizotinib->alk Inhibits met c-MET Receptor crizotinib->met Inhibits keto_crizotinib This compound (Less Potent) keto_crizotinib->alk Weakly Inhibits downstream Downstream Signaling (e.g., STAT3, AKT, ERK) alk->downstream met->downstream effect Cell Proliferation & Survival downstream->effect apoptosis Apoptosis effect->apoptosis Inhibits

Caption: Simplified signaling pathway inhibited by Crizotinib.

References

Application Notes: Utilizing 2-Keto Crizotinib in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Keto Crizotinib is the primary and active lactam metabolite of Crizotinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1] Understanding the formation, pharmacokinetic profile, and potential drug-drug interactions of this compound is crucial for a comprehensive evaluation of Crizotinib's safety and efficacy. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals engaged in drug metabolism studies involving this compound.

Mechanism of Formation

Crizotinib is metabolized in the liver to form this compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2][3] This metabolic conversion is a critical pathway in the clearance of Crizotinib.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (mean ± SD)
Cmaxng/mL23.45 ± 4.57
Tmaxh8.00 ± 1.34
AUC(0-t)ng·h/mL456.78 ± 98.23
AUC(0-∞)ng·h/mL512.34 ± 110.45
t1/2h10.23 ± 2.11
CLz/FL/h/kg4.87 ± 1.05

Data from a study investigating the effect of tropifexor on crizotinib metabolism in rats.[2]

Table 2: UPLC-MS/MS Method Validation for this compound in Rat Plasma

ParameterConcentration (ng/mL)Accuracy (%)Precision (RSD, %)Recovery (%)Matrix Effect (%)
LLOQ198.78.992.598.4
Low QC2101.26.593.1101.2
Medium QC5099.55.293.5102.7
High QC80100.84.892.8100.5

Data adapted from a study developing a UPLC-MS/MS method for crizotinib and this compound.[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using UPLC-MS/MS

This protocol outlines a method for the sensitive and accurate quantification of this compound in human plasma.

1. Materials and Reagents:

  • This compound reference standard

  • Crizotinib-d8 (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Human plasma (blank)

  • Deionized water

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 100 ng/mL Crizotinib-d8 in 50% MeOH).

  • Add 300 µL of cold ACN to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below) and vortex.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in ACN

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Linear gradient to 95% A

    • 3.1-4.0 min: Hold at 95% A

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: m/z 464.1 → 260.1

    • Crizotinib-d8 (IS): m/z 458.2 → 268.1

  • Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.

Protocol 2: In Vitro Metabolism of Crizotinib to this compound in Human Liver Microsomes (HLMs)

This protocol describes an in vitro assay to study the formation of this compound from Crizotinib using HLMs.

1. Materials and Reagents:

  • Crizotinib

  • This compound reference standard

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS analysis

2. Incubation Procedure:

  • Prepare a stock solution of Crizotinib in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of 0.1 M phosphate buffer (pH 7.4), HLMs (final concentration e.g., 0.5 mg/mL), and Crizotinib (final concentration e.g., 1 µM) at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of cold ACN containing the IS.

  • Vortex and centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of this compound using the UPLC-MS/MS method described in Protocol 1.

Protocol 3: CYP3A4 Inhibition Assay using this compound

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity.

1. Materials and Reagents:

  • This compound

  • CYP3A4-expressing human liver microsomes or recombinant CYP3A4

  • Midazolam (CYP3A4 probe substrate)

  • 1'-Hydroxymidazolam (metabolite) reference standard

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS analysis

2. Incubation Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent.

  • In a 96-well plate, add phosphate buffer, CYP3A4-containing microsomes, and the this compound dilutions.

  • Pre-incubate at 37°C for 10 minutes.

  • Add Midazolam (at a concentration close to its Km for CYP3A4) to all wells.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

  • Terminate the reaction with cold ACN containing IS.

  • Centrifuge the plate to pellet protein.

  • Analyze the supernatant for the formation of 1'-Hydroxymidazolam by UPLC-MS/MS.

3. Data Analysis:

  • Calculate the percentage of CYP3A4 inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Mandatory Visualization

cluster_0 Crizotinib Metabolism Crizotinib Crizotinib Metabolism CYP3A4 (Liver) Crizotinib->Metabolism Keto_Crizotinib This compound (Active Metabolite) Metabolism->Keto_Crizotinib Excretion Excretion Keto_Crizotinib->Excretion

Caption: Metabolic pathway of Crizotinib to this compound.

cluster_1 UPLC-MS/MS Quantification Workflow Start Plasma Sample Spike_IS Spike Internal Standard Start->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for sample preparation for UPLC-MS/MS analysis.

cluster_2 In Vitro Metabolism Workflow Start Prepare Reaction Mix (HLMs, Crizotinib, Buffer) Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Initiate_Reaction Add NADPH (Start Reaction) Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Terminate_Reaction Add Cold Acetonitrile (Stop Reaction) Incubation->Terminate_Reaction Analysis Analyze Supernatant by UPLC-MS/MS Terminate_Reaction->Analysis

Caption: Experimental workflow for in vitro metabolism of Crizotinib.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in developing and optimizing the synthesis of 2-Keto Crizotinib. As this compound is primarily known as an impurity of the drug Crizotinib, established and optimized synthesis routes are not widely published.[1][2] This guide, therefore, focuses on potential challenges and optimization strategies based on the synthesis of the parent compound, Crizotinib, and general synthetic methods for related chemical structures.

Proposed Synthetic Pathway

A plausible synthetic route to this compound likely mirrors the synthesis of Crizotinib, involving a key Suzuki-Miyaura coupling step. The primary difference lies in the piperidine moiety, which is oxidized to a piperidinone. This could be achieved by using a piperidinone-containing starting material or by a late-stage oxidation of a Crizotinib-like precursor. Below is a proposed retrosynthetic analysis.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Intermediate A (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Suzuki Coupling->Intermediate A Intermediate B 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-2-one Suzuki Coupling->Intermediate B Bromination Bromination Intermediate A->Bromination Boronic Ester Formation Boronic Ester Formation Intermediate B->Boronic Ester Formation Mitsunobu Reaction Mitsunobu Reaction Chiral Alcohol (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol Mitsunobu Reaction->Chiral Alcohol Aminopyridine 3-hydroxy-2-nitropyridine Mitsunobu Reaction->Aminopyridine Bromination->Mitsunobu Reaction Piperidinone Pyrazole 4-(4-bromo-1H-pyrazol-1-yl)piperidin-2-one Boronic Ester Formation->Piperidinone Pyrazole

Caption: Proposed retrosynthetic pathway for this compound.

Troubleshooting Guide

This guide addresses potential issues that may arise during the key steps of the proposed synthesis.

Issue: Low Yield in the Suzuki-Miyaura Coupling Reaction

  • Question: My Suzuki-Miyaura coupling between the bromopyridine intermediate and the pyrazole-boronic ester is giving a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Suzuki-Miyaura couplings, especially with heteroaromatic compounds, can stem from several factors.[3][4][5]

    • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical.[4] Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are good starting points, but more sterically hindered and electron-rich ligands might be necessary for challenging couplings.[4]

    • Base Selection: The choice of base can significantly impact the reaction rate and yield. Common bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃.[6] For heteroaromatic substrates, a stronger base like Cs₂CO₃ might be more effective.

    • Solvent System: A mixture of an organic solvent (like DME, THF, or 1,4-dioxane) and water is typically used. The ratio can influence the solubility of the reactants and the overall reaction rate.

    • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition and byproduct formation. A temperature screen is recommended.

    • Degassing: Incomplete removal of oxygen can lead to the oxidation of the phosphine ligand and deactivation of the palladium catalyst. Ensure thorough degassing of the reaction mixture.

    Troubleshooting Workflow for Low Suzuki Coupling Yield

    G start Low Yield in Suzuki Coupling check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_catalyst Screen Different Pd Catalysts and Ligands check_reagents->optimize_catalyst optimize_base Test a Range of Bases (e.g., Na2CO3, K2CO3, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Vary Solvent System and Water Ratio optimize_base->optimize_solvent optimize_temp Conduct a Temperature Screen optimize_solvent->optimize_temp check_degassing Ensure Thorough Degassing optimize_temp->check_degassing successful Improved Yield check_degassing->successful

    Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling yield.

Issue: Formation of Impurities

  • Question: I am observing significant impurity formation during the synthesis. What are the likely side reactions and how can they be minimized?

  • Answer: Impurity formation can occur at various stages.

    • Homocoupling of Boronic Ester: This is a common side reaction in Suzuki couplings. It can be minimized by the slow addition of the boronic ester to the reaction mixture and ensuring an efficient catalytic cycle.

    • Debromination of the Pyridine Intermediate: Reductive debromination can occur, especially if the reaction is run for an extended period or at high temperatures.

    • Over-bromination: During the bromination of the aminopyridine, the formation of di-brominated products is possible.[7] Careful control of stoichiometry and temperature is crucial.

    • Decomposition of Starting Materials: Ensure the stability of your reagents under the reaction conditions.

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable starting material for the piperidinone fragment?

    • A1: A commercially available or synthetically accessible 4-(4-bromo-1H-pyrazol-1-yl)piperidin-2-one would be an ideal starting material. If not available, it could potentially be synthesized from 4-aminopiperidin-2-one and a suitable pyrazole-forming reagent.

  • Q2: Are there alternative coupling reactions to the Suzuki-Miyaura?

    • A2: Yes, other cross-coupling reactions like Stille coupling could be considered, although they often involve more toxic organotin reagents.[8]

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard methods for monitoring the consumption of starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the product and major byproducts.

Quantitative Data for Key Reactions

The following tables provide a summary of reaction conditions reported for similar transformations, which can serve as a starting point for optimization.

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions

ParameterCondition A (Crizotinib Synthesis)[6]Condition B (General Heteroaryl Coupling)[4]Condition C (Alternative)[3]
Catalyst Pd(Ph₃P)₂Cl₂Pd(dppf)Cl₂[Rh(cod)(OH)]₂ / (S)-Xyl-P-PHOS
Base Na₂CO₃K₂CO₃Cs₂CO₃
Solvent DMF/H₂ODME/H₂OTHF
Temperature 60 °C80-100 °CRoom Temperature
Yield 92.3%VariableHigh Enantioselectivity

Table 2: Comparison of Bromination Conditions

ParameterCondition A[7]Condition B (Alternative)
Brominating Agent N-Bromosuccinimide (NBS)Br₂
Solvent CH₂Cl₂/MeCNAcetic Acid
Temperature -15 °C to -10 °CRoom Temperature
Key Consideration Minimizes over-brominationCan lead to side products

Experimental Protocols

The following are detailed, hypothetical protocols for the key reaction steps based on established procedures for similar compounds.[6][7]

Protocol 1: Suzuki-Miyaura Coupling

  • To a degassed solution of (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (1.0 eq) and 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-2-one (1.1 eq) in a 2:1 mixture of DME and water, add Na₂CO₃ (3.0 eq).

  • Bubble argon through the mixture for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.02 eq) and heat the reaction mixture to 90 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Bromination of Aminopyridine Intermediate

  • Dissolve the aminopyridine intermediate in a mixture of dichloromethane and acetonitrile.

  • Cool the solution to -15 °C.

  • Slowly add a solution of N-bromosuccinimide (1.05 eq) in acetonitrile, maintaining the temperature below -10 °C.

  • Stir the reaction for 30 minutes at -10 °C.

  • Quench the reaction with an aqueous solution of sodium metabisulfite.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent to obtain the crude brominated product, which can be purified by crystallization or chromatography.

Logical Relationships of Reaction Parameters

G cluster_yield Factors Affecting Yield cluster_params Experimental Parameters Catalyst Activity Catalyst Activity Reaction Rate Reaction Rate Catalyst Activity->Reaction Rate Product Stability Product Stability Reaction Rate->Product Stability can affect if too long Side Reactions Side Reactions Temperature Temperature Temperature->Catalyst Activity affects Temperature->Reaction Rate increases Temperature->Side Reactions can increase Catalyst/Ligand Catalyst/Ligand Catalyst/Ligand->Catalyst Activity determines Base Base Base->Reaction Rate influences Solvent Solvent Solvent->Reaction Rate affects solubility

Caption: Logical relationships between experimental parameters and reaction outcomes.

References

Technical Support Center: Bioanalysis of 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of 2-Keto Crizotinib. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Nomenclature Clarification

This compound is the active lactam metabolite of Crizotinib. It is also scientifically identified as PF-06260182 or Crizotinib Lactam . Throughout this document, these names will be used interchangeably. The primary metabolic pathway for its formation is the oxidation of the piperidine ring of Crizotinib.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound in biological matrices?

A1: The most prevalent and robust method for the simultaneous quantification of Crizotinib and this compound is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte and its metabolite in complex biological matrices like plasma.

Q2: What are the key considerations for sample preparation when analyzing this compound?

A2: A critical step in the bioanalysis of this compound is the efficient extraction of the analyte from the biological matrix while minimizing interferences. Protein precipitation is a commonly used method due to its simplicity and high-throughput nature. However, for cleaner extracts and to minimize matrix effects, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed. The choice of method will depend on the required sensitivity and the complexity of the matrix.

Q3: How can I ensure the stability of this compound in my samples?

A3: Ensuring the stability of this compound during sample collection, storage, and processing is vital for accurate quantification. Stability studies should be performed to evaluate the analyte's stability under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C. It is also important to assess the stability of the stock solutions used for calibration and quality control samples.

Q4: What are typical sources of variability in this compound bioanalysis?

A4: Variability in results can arise from several sources, including:

  • Matrix effects: Endogenous components in the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.

  • Inconsistent sample preparation: Variations in extraction efficiency can introduce variability.

  • Instrument performance: Fluctuations in the LC-MS/MS system's performance can affect signal intensity and reproducibility.

  • Pipetting and dilution errors: Inaccurate preparation of calibration standards and quality control samples can lead to significant errors.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Replace the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity / Poor Sensitivity - Ion suppression due to matrix effects- Inefficient sample extraction- Suboptimal mass spectrometer settings- Improve sample cleanup using SPE or LLE.- Optimize chromatographic conditions to separate the analyte from co-eluting matrix components.- Optimize MS parameters (e.g., spray voltage, gas flows, collision energy).
High Background Noise - Contaminated mobile phase or LC system- Matrix interferences- Use high-purity solvents and freshly prepared mobile phases.- Flush the LC system thoroughly.- Employ a more selective sample preparation method.
Retention Time Shift - Changes in mobile phase composition- Column aging or temperature fluctuations- Pump malfunction- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the LC pump for leaks and ensure consistent flow rate.
Inconsistent Results (Poor Precision) - Inconsistent sample preparation- Variability in injection volume- Unstable instrument performance- Automate sample preparation where possible.- Ensure the autosampler is functioning correctly.- Perform system suitability tests before each analytical run.
Carryover - Adsorption of the analyte to the injector or column- Optimize the needle wash solution in the autosampler.- Inject blank samples after high-concentration samples to assess and mitigate carryover.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated bioanalytical methods for the simultaneous determination of Crizotinib and its metabolite, this compound (Crizotinib Lactam).

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
CrizotinibHuman Plasma5 - 50005
Crizotinib LactamHuman PlasmaNot SpecifiedNot Specified
CrizotinibRat Plasma1 - 100001
Crizotinib LactamRat PlasmaNot SpecifiedNot Specified
CrizotinibHuman Plasma50 - 100050[2]
Crizotinib LactamHuman PlasmaNot SpecifiedNot Specified[2]

Table 2: Precision and Accuracy Data

AnalyteMatrixQC LevelPrecision (%CV)Accuracy (%)Reference
CrizotinibHuman PlasmaLQC, MQC, HQC< 9%Within 8% of nominal
CrizotinibHuman PlasmaLQC, MQC, HQC< 5.7%95.2 - 104.6%[3]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of Crizotinib and this compound in Human Plasma

This protocol is a synthesis of commonly employed methods for the simultaneous analysis of Crizotinib and its lactam metabolite.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of Crizotinib or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analytes, followed by a re-equilibration step.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Crizotinib: m/z 450.3 → 260.1

    • This compound (Crizotinib Lactam): m/z 464.1 -> 98.1

  • Instrument Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, and gas flows, as well as compound-dependent parameters like declustering potential and collision energy for both analytes and the internal standard.

Visualizations

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SampleThawing Sample Thawing SampleStorage->SampleThawing SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleThawing->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataProcessing Data Processing & Integration MS_Detection->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification ReportGeneration Report Generation Quantification->ReportGeneration

Caption: A typical workflow for the bioanalysis of this compound.

Matrix_Effect cluster_ideal Ideal Scenario (No Matrix Effect) cluster_suppression Ion Suppression Analyte_Ideal Analyte IonSource_Ideal Ion Source Analyte_Ideal->IonSource_Ideal Ionization Detector_Ideal Detector IonSource_Ideal->Detector_Ideal Signal Analyte_Suppression Analyte IonSource_Suppression Ion Source Analyte_Suppression->IonSource_Suppression Competition for Ionization Matrix_Suppression Co-eluting Matrix Components Matrix_Suppression->IonSource_Suppression Competition for Ionization Detector_Suppression Detector IonSource_Suppression->Detector_Suppression Reduced Signal

Caption: Illustration of ion suppression, a common matrix effect in LC-MS/MS.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Keto Crizotinib (Crizotinib Lactam) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and robust quantification of this major metabolite of Crizotinib.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The optimized precursor-to-product ion transition for this compound (Crizotinib Lactam) is m/z 464.1 → m/z 98.1. For the parent drug, Crizotinib, the recommended transition is m/z 450.1 → m/z 260.1.

Q2: What is the typical ionization mode for analyzing this compound?

A2: Positive electrospray ionization (ESI+) is the recommended mode for analyzing this compound.

Q3: What are the key considerations for sample preparation when analyzing this compound in plasma?

A3: Protein precipitation is a common and effective method for preparing plasma samples. A simple procedure involves precipitating plasma proteins with acetonitrile containing 0.1% formic acid. This method has been validated for the simultaneous determination of Crizotinib and this compound in human plasma.

Q4: Which type of analytical column is suitable for the chromatographic separation of this compound?

A4: A C18 reversed-phase column is recommended for the chromatographic separation of this compound and its parent drug, Crizotinib.

Q5: What is the metabolic pathway for the formation of this compound?

A5: this compound is a major oxidative metabolite of Crizotinib. Its formation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, as well as aldehyde oxidase.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect MRM transitionsVerify the precursor ion (m/z 464.1) and product ion (m/z 98.1) in your method.
Suboptimal ionization source parametersOptimize spray voltage, source temperature, and gas flows for maximum signal intensity. Start with typical ESI+ parameters and perform a systematic optimization.
Inefficient extraction from the matrixEvaluate your protein precipitation procedure. Ensure complete protein removal and efficient analyte recovery. Consider alternative extraction methods like solid-phase extraction (SPE) if matrix effects are significant.
Poor Peak Shape (Tailing, Fronting, or Broadening) Inappropriate mobile phase compositionOptimize the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and the aqueous component with an appropriate additive (e.g., formic acid, ammonium formate) to improve peak symmetry.
Column degradationEnsure the column is not overloaded and is properly equilibrated before each injection. If performance degrades, consider washing or replacing the column.
Incompatible injection solventThe sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.
High Background Noise or Interferences Matrix effects from the biological sampleImplement a more rigorous sample cleanup procedure. Diluting the sample may also help reduce matrix suppression or enhancement.
Contamination from the LC-MS systemFlush the system with appropriate cleaning solutions. Check for contamination in the mobile phases, solvents, and autosampler.
Inconsistent Results or Poor Reproducibility Inconsistent sample preparationEnsure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls.
Fluctuation in instrument performanceRegularly check the stability of the mass spectrometer's spray and detector response. Perform system suitability tests before each analytical run.
Analyte instabilityInvestigate the stability of this compound in the sample matrix and in the final extract under the storage and analytical conditions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound.

Table 1: Mass Spectrometry Parameters

Parameter This compound (Crizotinib Lactam) Crizotinib (Parent Drug)
Precursor Ion (m/z) 464.1450.1
Product Ion (m/z) 98.1260.1
Ionization Mode ESI+ESI+

Note: Cone voltage and collision energy should be optimized for your specific instrument to achieve the best signal intensity and fragmentation.

Table 2: Linearity Ranges from a Validated Method

Analyte Linearity Range in Human Plasma
This compound 0.1 - 400 ng/mL
Crizotinib 0.1 - 1000 ng/mL

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a starting point and should be validated for your specific application and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 150 µL of acetonitrile containing 0.1% formic acid and an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: C18 column (e.g., 50 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of this compound from Crizotinib and other potential interferences. A starting point could be a linear gradient from 10% to 90% B over several minutes.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: 464.1 → 98.1

    • Crizotinib: 450.1 → 260.1

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone gas flow for your specific instrument.

Visualizations

Metabolic Pathway of Crizotinib to this compound

Crizotinib Crizotinib Keto_Crizotinib This compound (Crizotinib Lactam) Crizotinib->Keto_Crizotinib Enzymes CYP3A4/5, Aldehyde Oxidase Enzymes->Crizotinib

Caption: Metabolic conversion of Crizotinib to this compound.

Troubleshooting Workflow for No/Low Signal

Start Start: No or Low Signal for This compound Check_MRM Verify MRM Transitions (464.1 -> 98.1) Start->Check_MRM Optimize_Source Optimize Ion Source Parameters Check_MRM->Optimize_Source Transitions Correct Consult_Expert Consult Senior Scientist or Instrument Vendor Check_MRM->Consult_Expert Transitions Incorrect Evaluate_Extraction Evaluate Sample Extraction Efficiency Optimize_Source->Evaluate_Extraction Parameters Optimized Check_Instrument Check Instrument Performance Evaluate_Extraction->Check_Instrument Extraction OK Evaluate_Extraction->Consult_Expert Extraction Inefficient Signal_OK Signal Restored Check_Instrument->Signal_OK Performance OK Check_Instrument->Consult_Expert Performance Issue

minimizing degradation of 2-Keto Crizotinib during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-Keto Crizotinib during extraction procedures.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound Oxidative Degradation: this compound, similar to its parent compound Crizotinib, may be susceptible to oxidation.[1][2] This can be exacerbated by exposure to air, certain metal ions, or high-energy conditions.- Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Use antioxidants in your extraction solvents.[3] - Employ metal chelators like EDTA to sequester metal ions that can catalyze oxidation.[3]
pH Instability: Extreme pH conditions (both acidic and alkaline) can lead to the degradation of related compounds like Crizotinib and likely this compound.[2][4]- Maintain a neutral or near-neutral pH during extraction. - If pH adjustment is necessary, use a buffered system and minimize the exposure time to extreme pH.
Thermal Degradation: Although Crizotinib has shown some stability at elevated temperatures in solid form, prolonged exposure to heat in solution can promote degradation.[1]- Keep samples and extracts on ice or at refrigerated temperatures throughout the extraction process. - Avoid high temperatures during solvent evaporation steps; use techniques like vacuum centrifugation or a gentle stream of nitrogen at room temperature.
Photodegradation: While Crizotinib appears relatively stable under photolytic conditions, it is a good laboratory practice to minimize light exposure for any drug metabolite.[1][4]- Use amber-colored vials or wrap your sample containers in aluminum foil. - Minimize exposure to direct sunlight and strong artificial light.
Appearance of Unexpected Peaks in Chromatogram Formation of Degradation Products: The presence of extra peaks may indicate the formation of degradation products due to the factors mentioned above.- Review your extraction protocol to identify potential sources of degradation (e.g., prolonged exposure to air, extreme pH, high temperature). - Compare the chromatogram of a freshly prepared standard of this compound to your extracted sample to identify potential degradation peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: Based on studies of the parent compound Crizotinib, the primary factors that can lead to degradation are oxidation, extreme pH conditions (acidic and alkaline), and to a lesser extent, heat and light exposure.[1][2][4][5] Oxidative stress has been identified as a significant cause of Crizotinib degradation.[1][2]

Q2: Which solvents are recommended for the extraction of this compound?

A2: For Crizotinib and its metabolites, protein precipitation with methanol followed by liquid-liquid extraction with a solvent like diethyl ether or solid-phase extraction are common methods.[6][7] The choice of solvent will depend on the biological matrix. It is crucial to use high-purity solvents to avoid contaminants that could promote degradation.

Q3: How can I prevent oxidative degradation during the extraction process?

A3: To minimize oxidation, it is recommended to work in an oxygen-free environment, such as under a stream of nitrogen or in a glove box. Additionally, the use of antioxidants in your extraction solvents can be beneficial.[3] Using amber vials and minimizing exposure to light can also help, as light can initiate oxidative reactions.[5][8]

Q4: What is the optimal pH range for extracting and storing this compound?

A4: While specific data for this compound is limited, studies on Crizotinib show significant degradation in both acidic and alkaline conditions.[4] Therefore, maintaining a pH range of 6.0-8.0 is advisable during extraction and for the final extract. If the experimental procedure requires a pH outside this range, the exposure time should be minimized.

Q5: What are the best practices for storing samples and extracts containing this compound?

A5: Samples and extracts should be stored at low temperatures, preferably at -20°C or -80°C, to slow down potential degradation reactions. They should be stored in tightly sealed, amber-colored vials to protect from air and light. For long-term storage, flushing the vials with an inert gas like nitrogen before sealing is recommended.

Experimental Protocol: Extraction of this compound from Plasma

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an antioxidant (e.g., 0.1% butylated hydroxytoluene - BHT).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean amber-colored tube.

  • Solvent Evaporation (if necessary):

    • If concentration is required, evaporate the solvent under a gentle stream of nitrogen at room temperature. Avoid heating.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., a mixture of methanol and water).

  • Analysis:

    • Analyze the sample immediately using a validated analytical method, such as LC-MS/MS.

Visualizations

Logical Workflow for Minimizing Degradation

cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Collection Sample Collection Sample Storage Sample Storage Sample Collection->Sample Storage Minimize light and heat exposure Protein Precipitation Protein Precipitation Sample Storage->Protein Precipitation Store at -80°C Solvent Evaporation Solvent Evaporation Protein Precipitation->Solvent Evaporation Use ice-cold antioxidant-containing solvent Reconstitution Reconstitution Solvent Evaporation->Reconstitution Gentle nitrogen stream, no heat Extract Storage Extract Storage Reconstitution->Extract Storage Amber vials Analysis Analysis Extract Storage->Analysis Store at low temp, inert atmosphere

Caption: Workflow illustrating key steps to minimize this compound degradation.

Potential Degradation Pathways

This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis (Acidic/Alkaline) Hydrolysis (Acidic/Alkaline) This compound->Hydrolysis (Acidic/Alkaline) Thermal Stress Thermal Stress This compound->Thermal Stress Photodegradation Photodegradation This compound->Photodegradation Degradation Product 1 Degradation Product 1 Oxidation->Degradation Product 1 Degradation Product 2 Degradation Product 2 Hydrolysis (Acidic/Alkaline)->Degradation Product 2 Degradation Product 3 Degradation Product 3 Thermal Stress->Degradation Product 3 Degradation Product 4 Degradation Product 4 Photodegradation->Degradation Product 4

References

Technical Support Center: Quantification of 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Keto Crizotinib using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1] This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[1][2] These effects can compromise the reliability of pharmacokinetic and metabolic studies.

Q2: I am observing poor signal intensity and high background noise in my this compound analysis. What could be the cause?

A: Poor signal intensity and high background noise are common indicators of matrix effects or system contamination.[3] Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound. Contamination can arise from sample residues, mobile phase impurities, or carryover from previous injections.[3]

Q3: How can I assess the presence and extent of matrix effects in my this compound assay?

A: The presence of matrix effects can be evaluated by comparing the peak area of an analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[4] Another common method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] For this compound, a study has shown that matrix effects in rat plasma were minimal, ranging from 98.4% to 102.7%, indicating that with an appropriate method, these effects can be well-controlled.[6]

Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound?

A: A simple and effective method for preparing plasma samples for this compound analysis is protein precipitation.[6] This technique involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, which are then removed by centrifugation. For the simultaneous analysis of crizotinib and this compound, protein precipitation with methanol has been successfully used.[6] More extensive clean-up methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also be employed to achieve cleaner extracts and further reduce matrix effects.

Q5: My retention times for this compound are shifting between injections. What should I investigate?

A: Retention time shifts can be caused by several factors, including column degradation, changes in the mobile phase composition or pH, and fluctuating flow rates.[3] It is crucial to ensure the mobile phase is prepared consistently and that the LC system is properly maintained.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Signal/No Peak for this compound Ion suppression due to matrix effects.Optimize sample preparation (e.g., use LLE or SPE).Modify chromatographic conditions to separate this compound from interfering components.
Incorrect mass spectrometer settings.Verify the precursor and product ion transitions for this compound and the internal standard. Optimize cone voltage and collision energy.
High Background Noise Contamination of the LC-MS system.Clean the ion source.Run blank injections with a strong organic solvent to wash the column.
Impure solvents or reagents.Use high-purity, MS-grade solvents and freshly prepared mobile phases.
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Replace the analytical column or use a guard column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Inconsistent Results (Poor Precision) Variable matrix effects between samples.Use a stable isotope-labeled internal standard for this compound to compensate for variability.
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To a 1.5 mL centrifuge tube, add 50 µL of plasma sample.

  • Add a working solution of the internal standard (e.g., a stable isotope-labeled this compound).

  • Add 200 µL of methanol for protein precipitation.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Inject a small volume (e.g., 1-5 µL) of the supernatant for UPLC-MS/MS analysis.[6]

UPLC-MS/MS Conditions for this compound Quantification
Parameter Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient A suitable gradient to separate the analyte from matrix components.
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Crizotinib) m/z 450.1 → 260.1
MRM Transition (this compound) m/z 464.1 → 98.1
Internal Standard Stable isotope-labeled analyte or a structurally similar compound.

Note: These are representative conditions and may require optimization for your specific instrumentation and application.

Quantitative Data Summary

The following table summarizes the performance of a validated UPLC-MS/MS method for the simultaneous quantification of Crizotinib and this compound in rat plasma.[6]

Parameter Crizotinib This compound
Linearity Range Good linearity was observed.Good linearity was observed.
Accuracy Within acceptable limits.Within acceptable limits.
Precision Within acceptable limits.Within acceptable limits.
Recovery 94.2% to 100.5%92.5% to 93.5%
Matrix Effect 93.3% to 100.2%98.4% to 102.7%

Visualizations

TroubleshootingWorkflow cluster_issue Problem Identification cluster_investigation Initial Investigation cluster_matrix_effects Matrix Effect Assessment cluster_solutions Mitigation Strategies Issue Inaccurate or Imprecise Results for this compound CheckSystem Check LC-MS/MS System Suitability (e.g., retention time, peak shape, signal intensity of standards) Issue->CheckSystem ReviewProtocol Review Sample Preparation Protocol Issue->ReviewProtocol PostColumnInfusion Perform Post-Column Infusion Experiment CheckSystem->PostColumnInfusion If system is OK NeatVsMatrix Compare Neat vs. Matrix-Spiked Samples ReviewProtocol->NeatVsMatrix If protocol is followed correctly OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) PostColumnInfusion->OptimizeSamplePrep If ion suppression/enhancement is detected ModifyChroma Modify Chromatographic Conditions (e.g., gradient, column) NeatVsMatrix->ModifyChroma If matrix effect is confirmed UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeSamplePrep->UseSIL_IS ModifyChroma->UseSIL_IS

Caption: Troubleshooting workflow for addressing matrix effects in this compound quantification.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing PlasmaSample Plasma Sample Collection AddIS Addition of Internal Standard PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Methanol) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Injection Injection into UPLC-MS/MS SupernatantCollection->Injection ChromatographicSeparation Chromatographic Separation (C18 Column) Injection->ChromatographicSeparation MassDetection Mass Spectrometric Detection (MRM) ChromatographicSeparation->MassDetection PeakIntegration Peak Integration MassDetection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification DataReview Data Review and Reporting Quantification->DataReview

Caption: Experimental workflow for the quantification of this compound in plasma.

References

Technical Support Center: Optimizing Chromatographic Resolution of 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve the chromatographic resolution of 2-Keto Crizotinib, a potential impurity or metabolite of Crizotinib.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic resolution and why is it important for analyzing this compound?

A1: Chromatographic resolution is a measure of the separation between two peaks in a chromatogram.[1] It is crucial for accurately quantifying this compound and distinguishing it from the parent drug, Crizotinib, and other related substances.[2] Good resolution ensures the purity and stability of the drug product can be accurately assessed.[3]

Q2: What are the key factors that influence the resolution of this compound in HPLC?

A2: The resolution in HPLC is primarily governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[4][5]

  • Efficiency (N) relates to the sharpness of the peaks and is influenced by column length and particle size.[1][5]

  • Selectivity (α) is the ability of the chromatographic system to distinguish between analytes and is affected by the mobile phase composition and column chemistry.[5]

  • Retention Factor (k) describes how long an analyte is retained on the column and is controlled by the solvent strength.[5]

Q3: How can I improve the resolution between Crizotinib and this compound?

A3: To enhance separation, you can modify several parameters:

  • Adjust the mobile phase: Altering the organic solvent ratio, changing the pH, or using a different buffer can significantly impact selectivity.[6]

  • Change the stationary phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl column) can introduce different interactions and improve separation.[1][7]

  • Optimize temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, though it may also alter selectivity.[5][7]

  • Modify the flow rate: Lowering the flow rate can increase efficiency and resolution but will also lengthen the analysis time.[5]

  • Use a shallower gradient: A less steep gradient profile can provide better separation for closely eluting peaks.[5]

Troubleshooting Guide: Poor Resolution of this compound

This guide addresses common issues encountered when trying to achieve adequate resolution for this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution/Peak Overlap Incorrect mobile phase composition.[8]Optimize the mobile phase by adjusting the organic-to-aqueous ratio. For reverse-phase chromatography, decreasing the organic solvent percentage will increase retention.[7] Consider changing the organic modifier (e.g., acetonitrile to methanol) or adjusting the pH to alter the ionization of the analytes.[1]
Inappropriate column chemistry.Select a column with a different stationary phase. If using a C18 column, consider a phenyl or cyano column to introduce different selectivity.[1][7]
Sub-optimal temperature.Adjust the column temperature. An increase in temperature can improve efficiency and peak shape.[5][7]
Flow rate is too high.Reduce the flow rate to increase the number of theoretical plates and improve resolution.[5]
Peak Tailing Presence of active sites on the column packing (silanols).Lower the mobile phase pH to suppress silanol interactions or use a column with end-capping.
Column overload.Reduce the sample concentration or injection volume.[8]
Extraneous column effects.Minimize the length and diameter of tubing between the injector, column, and detector.[9]
Broad Peaks Column degradation.[8]Replace the column or use a guard column to protect the analytical column.[8][10]
Mobile phase flow rate is too low.[11]Optimize the flow rate. While very low flow rates can improve resolution, they can also lead to band broadening.
Sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent.[10][11]

Experimental Protocols

Below are example HPLC and UPLC methodologies that can be adapted and optimized for the separation of Crizotinib and this compound.

Example 1: RP-HPLC Method for Crizotinib and Related Substances

This method can be a starting point for developing a separation for this compound.

Parameter Condition
Column BDS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer: Acetonitrile (60:40, v/v)
Buffer Potassium dihydrogen phosphate (pH adjusted to 3.0)
Flow Rate 1.0 mL/min
Detection UV at 267 nm
Injection Volume 20 µL
Elution Mode Isocratic

Adapted from a method for the estimation of Crizotinib in capsule dosage form.[12][13]

Example 2: UPLC-MS/MS Method for Crizotinib

This UPLC method offers higher efficiency and sensitivity and can be optimized for baseline separation of this compound.

Parameter Condition
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Ammonium Hydroxide in Water
Mobile Phase B Methanol
Gradient Isocratic: 20% A, 80% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Run Time 2 minutes

Based on a method for the quantification of Crizotinib in human plasma.[14]

Visualizations

Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical workflow for troubleshooting poor chromatographic resolution between Crizotinib and this compound.

G Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed check_method Verify Method Parameters (Mobile Phase, Flow Rate, Temp) start->check_method is_ok1 Parameters Correct? check_method->is_ok1 adjust_params Correct Parameters is_ok1->adjust_params No optimize_mp Optimize Mobile Phase (Organic %, pH, Buffer) is_ok1->optimize_mp Yes adjust_params->check_method is_ok2 Resolution Improved? optimize_mp->is_ok2 change_column Change Stationary Phase (e.g., C18 to Phenyl) is_ok2->change_column No end Resolution Acceptable is_ok2->end Yes is_ok3 Resolution Improved? change_column->is_ok3 adjust_temp_flow Optimize Temperature and Flow Rate is_ok3->adjust_temp_flow No is_ok3->end Yes is_ok4 Resolution Improved? adjust_temp_flow->is_ok4 consult Consult Senior Scientist or Technical Support is_ok4->consult No is_ok4->end Yes

Caption: A step-by-step guide to resolving poor chromatographic separation.

Factors Influencing Chromatographic Resolution

This diagram illustrates the relationship between the primary factors affecting chromatographic resolution.

G Key Factors in Chromatographic Resolution cluster_efficiency Influenced by: cluster_selectivity Influenced by: cluster_retention Influenced by: Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Resolution->Efficiency Selectivity Selectivity (α) (Peak Separation) Resolution->Selectivity Retention Retention Factor (k) (Elution Time) Resolution->Retention eff_params Column Length Particle Size Flow Rate sel_params Mobile Phase Composition Stationary Phase Chemistry Temperature ret_params Solvent Strength Mobile Phase pH

Caption: The interplay of efficiency, selectivity, and retention in achieving resolution.

References

Validation & Comparative

Potency Showdown: Crizotinib vs. its Metabolite, 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the inhibitory activity of the anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) inhibitor, Crizotinib, and its primary active metabolite, 2-Keto Crizotinib (PF-06260182). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies, supported by experimental data and detailed methodologies.

Crizotinib is a potent small-molecule inhibitor of ALK and c-MET receptor tyrosine kinases, approved for the treatment of certain types of non-small cell lung cancer. Following administration, Crizotinib is metabolized in the body, with this compound being its only identified active metabolite. Understanding the comparative potency of the parent drug and its metabolite is crucial for a complete understanding of its pharmacological profile.

Quantitative Comparison of Inhibitory Potency

In vitro studies have demonstrated that Crizotinib is significantly more potent than its metabolite, this compound, in inhibiting both ALK and c-MET kinases.

CompoundTarget KinaseFold-Potency Difference (vs. Crizotinib)
Crizotinib ALK-
This compoundALK3- to 8-fold less potent
Crizotinib c-MET-
This compoundc-MET2.5- to 4-fold less potent

Experimental Protocols

The following sections detail the methodologies used to determine the inhibitory potency of Crizotinib and this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Objective: To quantify the concentration of Crizotinib and this compound required to inhibit 50% of ALK or c-MET kinase activity.

Materials:

  • Recombinant human ALK or c-MET enzyme

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Kinase buffer

  • ATP

  • Test compounds (Crizotinib and this compound)

  • 384-well microplates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer. Prepare the tracer solution in kinase buffer.

  • Assay Plate Setup: Add the test compound dilutions to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase/antibody mixture to the wells containing the test compounds.

  • Tracer Addition: Add the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ 647 acceptor.

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Potency Assay (Cell Viability)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the effect of a compound on the viability of cancer cell lines that are dependent on the target kinase for survival and proliferation.

Objective: To determine the concentration of Crizotinib and this compound that reduces the viability of ALK- or c-MET-dependent cancer cells by 50%.

Materials:

  • ALK- or c-MET-dependent cancer cell line (e.g., H3122 for ALK)

  • Cell culture medium and supplements

  • Test compounds (Crizotinib and this compound)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Crizotinib or this compound and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plates to room temperature and add the CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the context of this comparison, the following diagrams illustrate the ALK signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Crizotinib Crizotinib Crizotinib->ALK Inhibition IC50_Determination_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare serial dilutions of Crizotinib & this compound B1 Dispense compound dilutions into 384-well plate A1->B1 A2 Prepare kinase/antibody and tracer solutions B2 Add kinase/antibody mixture A2->B2 B1->B2 B3 Add tracer solution B2->B3 B4 Incubate for 1 hour at RT B3->B4 C1 Read plate on TR-FRET reader B4->C1 C2 Calculate TR-FRET ratio C1->C2 C3 Plot dose-response curve C2->C3 C4 Determine IC50 value C3->C4

A Researcher's Guide to Assessing Crizotinib Antibody Cross-Reactivity with 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – As the therapeutic landscape evolves, the specificity of tools used in pharmacokinetic and immunogenicity studies is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of anti-Crizotinib antibodies with its major metabolite, 2-Keto Crizotinib. Due to a lack of publicly available direct comparative data, this document outlines a robust experimental approach based on established immunoassay principles.

Introduction to Crizotinib and its Metabolism

Crizotinib is a potent, orally bioavailable small molecule inhibitor of anaplastic lymphoma kinase (ALK), c-Met/hepatocyte growth factor receptor (HGFR), and ROS1 tyrosine kinases.[1][2] It is a critical therapeutic agent for specific cohorts of non-small cell lung cancer (NSCLC) patients.[2] The primary clearance pathway for Crizotinib in humans is through oxidative metabolism in the liver, primarily by CYP3A4 and CYP3A5 enzymes.[3][4] This process leads to the formation of several metabolites, with the most significant circulating metabolite being this compound, also known as Crizotinib lactam.[5][6]

The structural alteration from Crizotinib to this compound involves the oxidation of the piperidine ring to a piperidinone (lactam) ring. While Crizotinib's molecular formula is C₂₁H₂₂Cl₂FN₅O, this compound's is C₂₁H₂₀Cl₂FN₅O₂.[7][8][9] This modification, although seemingly minor, can significantly impact the epitope recognized by an antibody, potentially altering binding affinity and assay accuracy. Understanding the degree of cross-reactivity is crucial for the development of specific and reliable immunoassays for Crizotinib quantification and anti-drug antibody (ADA) detection.

Comparative Analysis of Crizotinib and this compound

FeatureCrizotinibThis compound (Crizotinib Lactam)
Molecular Formula C₂₁H₂₂Cl₂FN₅O[7][]C₂₁H₂₀Cl₂FN₅O₂[8]
Molecular Weight 450.34 g/mol [9][]464.32 g/mol [8]
Key Structural Difference Contains a piperidine ringThe piperidine ring is oxidized to a 2-piperidinone (lactam) ring
Metabolic Origin Parent DrugMajor oxidative metabolite of Crizotinib[5][6]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol designed to determine the cross-reactivity of an anti-Crizotinib antibody with this compound.

Objective: To quantify the binding of a polyclonal or monoclonal anti-Crizotinib antibody to Crizotinib and this compound and to calculate the percentage of cross-reactivity.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-Crizotinib antibody (the antibody to be tested)

  • Crizotinib standard

  • This compound

  • Crizotinib-HRP (Horseradish Peroxidase) conjugate or a similar enzyme conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Plate Coating:

    • Dilute the anti-Crizotinib antibody in Coating Buffer to an optimal concentration (to be determined by titration).

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of Crizotinib and this compound standards in assay buffer (e.g., Blocking Buffer).

    • Add 50 µL of the standard dilutions (Crizotinib or this compound) to the appropriate wells.

    • Add 50 µL of the Crizotinib-HRP conjugate (at a pre-optimized dilution) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The results of the competitive ELISA can be used to generate dose-response curves for both Crizotinib and this compound. The concentration that causes 50% inhibition of the maximal signal (IC50) should be determined for each compound.

Cross-Reactivity Calculation:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of Crizotinib / IC50 of this compound) * 100

Hypothetical Data Summary Table:

CompoundIC50 (nM)% Cross-Reactivity
Crizotinib10100%
This compound2005%

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental workflow and the biological context of Crizotinib, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat Plate with Anti-Crizotinib Ab B Wash A->B C Block Non-specific Sites B->C D Add Crizotinib or This compound Standards C->D F Incubate D->F E Add Crizotinib-HRP Conjugate E->F G Wash F->G H Add TMB Substrate G->H I Add Stop Solution H->I J Read Absorbance at 450nm I->J

Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.

Crizotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling ALK ALK Fusion Protein (e.g., EML4-ALK) STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK ERK ALK->ERK Crizotinib Crizotinib Crizotinib->ALK Inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

Caption: Simplified signaling pathway of Crizotinib's inhibitory action on ALK.

Conclusion

References

A Head-to-Head Comparison of Crizotinib and its Major Metabolite, 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the multi-targeted tyrosine kinase inhibitor, Crizotinib, and its primary circulating metabolite, 2-Keto Crizotinib (also known as Crizotinib Lactam or PF-06260182). The following sections present a comprehensive analysis of their pharmacological profiles, supported by experimental data and detailed methodologies, to aid in research and drug development efforts.

Pharmacological Profile: A Comparative Overview

Crizotinib is a potent inhibitor of several receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), c-Met, and ROS1.[1][2] Its primary clearance pathway in humans is through hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3] This metabolic process leads to the formation of several metabolites, with this compound being the most abundant circulating metabolite in plasma.[3][4] Another notable metabolite, O-desalkyl crizotinib lactam, is primarily found in urine.[3][4]

The in vitro potency of this compound is significantly lower than that of the parent compound, Crizotinib. Consequently, it is not expected to contribute significantly to the overall clinical activity of Crizotinib.[4]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Crizotinib and its major metabolite, this compound.

Table 1: In Vitro Potency of Crizotinib and this compound

CompoundTarget KinaseIC50 (nM)Relative Potency vs. Crizotinib
Crizotinib ALK20-
c-Met8-
NPM-ALK (cell-based)24-
c-Met (cell-based)11-
This compound (PF-06260182) ALKData not available3- to 8-fold less potent
c-MetData not available2.5- to 4-fold less potent

Data for Crizotinib IC50 values were obtained from MedChemExpress.

Table 2: Pharmacokinetic Parameters of Crizotinib and this compound in Humans

ParameterCrizotinibThis compound (PF-06260182)
Major Circulating Form YesYes
Relative Plasma Abundance ~33% of 0-96h plasma radioactivity~10% of 0-96h plasma radioactivity
Cmax (ng/mL) at steady state (250 mg BID) ~726~197
AUC (ng*h/mL) at steady state (250 mg BID) ~6420~3430
Tmax (hours) after single dose 4-6Data not available
Terminal Half-life (hours) after single dose 42Data not available

Pharmacokinetic data is derived from FDA submission documents and clinical studies.[5]

Signaling Pathways

Crizotinib exerts its therapeutic effects by inhibiting key signaling pathways that are aberrantly activated in certain cancers. The following diagrams illustrate the canonical ALK and c-MET signaling cascades and the point of inhibition by Crizotinib.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K GRB2_SOS GRB2/SOS ALK->GRB2_SOS JAK JAK ALK->JAK Crizotinib Crizotinib Crizotinib->ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK Signaling Pathway and Crizotinib Inhibition.

cMET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus cMET c-MET Receptor Tyrosine Kinase GAB1 GAB1 cMET->GAB1 GRB2 GRB2 cMET->GRB2 STAT3 STAT3 cMET->STAT3 HGF HGF (Ligand) HGF->cMET Crizotinib Crizotinib Crizotinib->cMET PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT CellFunctions Cell Proliferation, Motility, Migration & Invasion AKT->CellFunctions RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellFunctions STAT3->CellFunctions

Caption: c-MET Signaling Pathway and Crizotinib Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize and compare Crizotinib and its metabolites.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a representative method for determining the in vitro inhibitory activity of compounds against ALK and c-Met kinases.

Objective: To determine the IC50 values of Crizotinib and this compound for ALK and c-Met kinases.

Materials:

  • Recombinant human ALK and c-Met kinase enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Crizotinib and this compound stock solutions in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of Crizotinib and this compound in DMSO. Further dilute these in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase enzyme solution (pre-diluted in kinase buffer to the optimal concentration) to each well.

    • Add 2 µL of the substrate/ATP mixture (prepared in kinase buffer) to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow A Prepare serial dilutions of Crizotinib and metabolites in DMSO B Add diluted compounds to 384-well plate A->B C Add kinase enzyme solution B->C D Add substrate/ATP mixture to initiate reaction C->D E Incubate at room temperature D->E F Stop reaction and deplete ATP (ADP-Glo™ Reagent) E->F G Generate luminescent signal (Kinase Detection Reagent) F->G H Measure luminescence with plate reader G->H I Calculate % inhibition and determine IC50 H->I

Caption: In Vitro Kinase Inhibition Assay Workflow.

Pharmacokinetic Analysis by LC-MS/MS (Representative Protocol)

This protocol outlines a representative method for the quantification of Crizotinib and its metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Objective: To determine the plasma concentrations of Crizotinib and this compound over time to calculate pharmacokinetic parameters.

Materials:

  • Human plasma samples collected at various time points after drug administration

  • Crizotinib and this compound analytical standards

  • Internal standard (IS), e.g., a stable isotope-labeled version of Crizotinib

  • Acetonitrile and methanol (HPLC grade)

  • Formic acid

  • UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)

  • Analytical column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 20 µL of the internal standard solution.

    • Add 120 µL of methanol and vortex for 30 seconds.

    • Add 800 µL of acetonitrile and vortex for 1.5 minutes.

    • Centrifuge the samples at 10,000 rpm for 10 minutes to precipitate proteins.[6]

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject a small volume (e.g., 5 µL) of the prepared sample onto the analytical column.

      • Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile.

      • The flow rate is typically around 0.4 mL/min.

    • Mass Spectrometric Detection:

      • Use an electrospray ionization (ESI) source in the positive ion mode.

      • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Crizotinib, this compound, and the internal standard. For example, for Crizotinib, the transition m/z 450.0 → 260.0 can be used.[6]

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

    • Determine the concentrations of Crizotinib and this compound in the plasma samples from the calibration curve.

    • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

PK_Analysis_Workflow A Collect plasma samples at various time points B Add internal standard to plasma samples A->B C Protein precipitation with acetonitrile and methanol B->C D Centrifuge and collect supernatant C->D E Inject sample into UPLC-MS/MS system D->E F Chromatographic separation on C18 column E->F G Mass spectrometric detection (MRM mode) F->G H Integrate peak areas and quantify concentrations G->H I Calculate pharmacokinetic parameters (Cmax, AUC, etc.) H->I

Caption: Pharmacokinetic Analysis Workflow.

Conclusion

This guide provides a comparative analysis of Crizotinib and its primary metabolite, this compound. The presented data clearly indicates that while this compound is a major circulating metabolite, its in vitro potency against key therapeutic targets, ALK and c-Met, is substantially lower than that of the parent drug, Crizotinib. This suggests that the pharmacological activity of Crizotinib is primarily driven by the parent compound. The detailed experimental protocols and signaling pathway diagrams provided herein serve as valuable resources for researchers and scientists in the field of oncology drug development. Further investigation into the potential for off-target effects of this compound and a more comprehensive characterization of other minor metabolites may provide additional insights into the complete pharmacological profile of Crizotinib.

References

Assessing the Clinical Relevance of 2-Keto Crizotinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Crizotinib and its primary metabolite, 2-Keto Crizotinib (also known as Crizotinib Lactam or PF-06260182), in the context of their clinical relevance as inhibitors of anaplastic lymphoma kinase (ALK). Crizotinib is a first-generation tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Understanding the activity of its metabolites is crucial for a comprehensive assessment of its therapeutic profile.

Executive Summary

This compound is the major and only active metabolite of Crizotinib, formed through oxidation by CYP3A4/5 enzymes.[3][4] It circulates in human plasma, accounting for approximately 10% of the Crizotinib-related radioactivity.[1][5] However, experimental data consistently demonstrates that this compound is significantly less potent than its parent compound. In vitro studies indicate that its inhibitory activity against ALK is 2.5 to 8-fold weaker than Crizotinib.[3] Consequently, based on its lower plasma exposure and reduced potency, this compound is not considered to be a significant contributor to the overall clinical efficacy of Crizotinib.[1][5]

Comparative Data: Potency and Pharmacokinetics

The following tables summarize the key quantitative data comparing Crizotinib and its metabolite, this compound.

Table 1: In Vitro Potency Against Key Kinase Targets

CompoundTarget KinaseRelative Potency (Fold-Difference vs. Crizotinib)Notes
Crizotinib ALK1x (Reference)Potent inhibitor of ALK, MET, and ROS1 tyrosine kinases.[1][4]
MET1x (Reference)Initially developed as a c-MET inhibitor.[6]
This compound ALK2.5 to 8-fold less potent [3]The only identified active metabolite of Crizotinib.[3]
(PF-06260182)MET2.5 to 4-fold less potent [3]Reduced activity against MET compared to the parent drug.

Table 2: Key Pharmacokinetic Parameters

ParameterCrizotinibThis compound (Metabolite)
Primary Metabolism Hepatic, primarily via CYP3A4/5 oxidation.[2][4]Formed from Crizotinib in the liver.[4]
Plasma Circulation Major component, accounting for ~33% of plasma radioactivity.[1][5]Accounts for ~10% of plasma radioactivity.[1][5]
Primary Excretion Route Feces (~63% of dose, with ~53% as unchanged drug).[1][5]Primarily cleared through further metabolism and excretion.
Half-life (t½) Approximately 42 hours.[4]Data not typically reported separately from parent drug clearance.

Signaling Pathway and Mechanism of Action

Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK receptor tyrosine kinase, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival. The diagram below illustrates the canonical ALK signaling cascade and the primary point of inhibition.

ALK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Activation PI3K PI3K ALK_Receptor->PI3K STAT3 STAT3 ALK_Receptor->STAT3 RAS RAS ALK_Receptor->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation Crizotinib Crizotinib Crizotinib->ALK_Receptor Inhibition 2_Keto_Crizotinib This compound (Reduced Activity) 2_Keto_Crizotinib->ALK_Receptor

ALK signaling pathway and points of inhibition.

Experimental Protocols

The determination of the in vitro potency of Crizotinib and its metabolites typically involves biochemical kinase assays. Below is a generalized methodology for such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase (e.g., ALK).

Materials:

  • Recombinant human ALK enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)

  • Test compounds (Crizotinib, this compound) dissolved in DMSO

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Generalized Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Setup: The kinase reaction is set up in the microplate wells by adding the ALK enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: After incubation, a kinase detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The luminescence or fluorescence signal is read using a plate reader. The data is normalized to controls (0% inhibition with DMSO alone, 100% inhibition with a known potent inhibitor or no enzyme). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Comparative Efficacy with Other ALK Inhibitors

While this compound's contribution to efficacy is minimal, it is important to contextualize the performance of Crizotinib against newer generation ALK inhibitors. These agents were developed to overcome resistance mechanisms and improve central nervous system (CNS) penetration.

Table 3: Comparison of First-Line ALK Inhibitors vs. Chemotherapy/Crizotinib

Drug (Trial)ComparatorMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Notes
Crizotinib (PROFILE 1014)Chemotherapy10.9 months74%Established the superiority of ALK inhibitors over chemotherapy.
Ceritinib (ASCEND-4)Chemotherapy16.6 months72.5%Second-generation inhibitor showing improved PFS over chemotherapy.
Alectinib (ALEX)Crizotinib34.8 months82.9%Second-generation inhibitor with superior efficacy and lower toxicity.
Brigatinib (ALTA-1L)Crizotinib24.0 months71%Second-generation inhibitor with significant intracranial activity.
Lorlatinib (CROWN)CrizotinibNot Reached (vs. 9.3 months)76%Third-generation inhibitor with broad activity against resistance mutations and high CNS efficacy.

Data is compiled from respective clinical trial publications and is intended for comparative purposes. Direct cross-trial comparisons should be made with caution.

Conclusion

The clinical relevance of this compound is limited. While it is the primary active metabolite of Crizotinib, its significantly lower in vitro potency and lower systemic exposure prevent it from contributing meaningfully to the therapeutic effects observed in patients. The anti-cancer activity of Crizotinib can be almost entirely attributed to the parent compound. For drug development professionals, this underscores the importance of evaluating the activity of major metabolites, as they can sometimes contribute to efficacy or toxicity. In the case of Crizotinib, the focus remains appropriately on the parent drug's characteristics and its performance relative to newer, more potent ALK inhibitors that have since become the standard of care in many clinical settings.

References

A Comparative Guide to Monitoring Crizotinib Therapy: From Plasma Levels to Advanced Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current and emerging methods for monitoring patient response to crizotinib, a tyrosine kinase inhibitor targeting ALK, ROS1, and MET in non-small cell lung cancer (NSCLC). We delve into the correlation of crizotinib and its metabolite levels with patient outcomes and compare this approach with alternative biomarker strategies, supported by experimental data and detailed methodologies.

Crizotinib Metabolism and the Relevance of its Major Metabolite

Crizotinib is primarily metabolized in the liver by cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes. The main metabolic pathway is the oxidation of the piperidine ring to form crizotinib lactam (PF-06260182) . This metabolite is the most abundant circulating metabolite in plasma. However, in vitro studies have demonstrated that crizotinib lactam is significantly less potent than the parent drug, with a 2.5- to 7.7-fold lower inhibitory activity against ALK[1]. Consequently, the therapeutic effect of crizotinib is predominantly attributed to the concentration of the parent drug.

Therapeutic Drug Monitoring of Crizotinib

Monitoring the plasma concentration of crizotinib, specifically the trough concentration (Cmin), has emerged as a valuable tool for optimizing therapy and managing toxicities.

Correlation of Crizotinib Plasma Levels with Patient Outcomes

Several studies have established a relationship between crizotinib plasma concentrations and both efficacy and adverse events. A proposed therapeutic threshold for the minimum plasma concentration (Cmin) is ≥ 235 ng/mL to achieve better clinical outcomes[2]. Conversely, higher trough concentrations have been linked to an increased incidence and severity of adverse events[3][4][5][6].

ParameterCrizotinib Trough ConcentrationAssociated OutcomeReference
Efficacy < 235 ng/mLMedian Progression-Free Survival (PFS): 5.7 months[2]
≥ 235 ng/mLMedian Progression-Free Survival (PFS): 17.4 months[2]
Toxicity Higher Trough Levels (median 508.5 ng/mL)~3-fold greater cumulative number of adverse events[3][4][5][6]
Higher Trough LevelsIncreased incidence of Grade 3 or 4 adverse events (e.g., neutropenia, elevated AST/ALT)[3][4][5]

Alternative Biomarkers for Monitoring Crizotinib Response

Beyond therapeutic drug monitoring, several other biomarkers are being investigated to predict and monitor the efficacy of crizotinib treatment.

EML4-ALK Fusion Variants

The specific variant of the EML4-ALK fusion gene can influence the sensitivity to crizotinib. In vitro studies have shown differential sensitivity among variants, with some studies suggesting that variant 2 is more sensitive than variants 1 and 3[7]. However, clinical data has been less consistent, with some studies showing no significant difference in response rates or PFS among different variants[4]. This area requires further research to establish clear clinical guidelines.

EML4-ALK VariantIn Vitro Crizotinib SensitivityClinical SignificanceReference
Variant 1 (v1) IntermediateLonger PFS reported in some studies[4]
Variant 2 (v2) HighIn vitro data suggests higher sensitivity[7]
Variant 3a/b (v3a/b) Low to IntermediateShorter PFS reported in some studies[4][8]
Circulating Tumor Cells (CTCs)

The enumeration and molecular characterization of CTCs have shown promise in predicting patient outcomes with crizotinib. A decrease in the number of CTCs with an increased ALK gene copy number during the first two months of treatment has been associated with a significantly longer progression-free survival[9][10][11].

Change in CTCs with ALK Copy Number GainMedian Progression-Free Survival (PFS)Reference
Decrease 14 months[9]
Stable or Increase 6.1 months[9]
18F-FDG-PET/CT for Metabolic Response

Positron Emission Tomography/Computed Tomography with 18F-fluorodeoxyglucose (FDG-PET/CT) can assess the metabolic response of tumors to crizotinib treatment. A complete metabolic response (CMR) observed on PET/CT has been reported in patients with both ALK- and ROS1-rearranged NSCLC, often correlating with a significant and durable clinical response[12][13]. Early assessment of metabolic response may predict treatment efficacy sooner than traditional anatomical imaging.

Experimental Protocols

Quantification of Crizotinib in Plasma by LC-MS/MS

Principle: This method involves the extraction of crizotinib from plasma followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Detailed Protocol:

  • Sample Preparation:

    • To 50 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled crizotinib).

    • Perform protein precipitation by adding methanol.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., Supelco Discovery C18, 50 × 2.1 mm, 5.0 µm)[3].

    • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile)[3][14].

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Mass Transitions:

      • Crizotinib: m/z 450.2 → 260.2[3][15]

      • Internal Standard (stable isotope-labeled): m/z 457.2 → 267.3[3]

  • Quantification:

    • Generate a calibration curve using known concentrations of crizotinib.

    • The concentration of crizotinib in the patient sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range is typically 5–5000 ng/mL[3].

ALK Gene Rearrangement Detection by Fluorescence In Situ Hybridization (FISH)

Principle: FISH uses fluorescently labeled DNA probes to detect specific DNA sequences in chromosomes. For ALK, a "break-apart" probe strategy is commonly used to identify gene rearrangements.

Detailed Protocol:

  • Specimen Preparation:

    • Use formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections (4-5 µm thick)[16][17].

    • Deparaffinize the tissue sections and perform heat-induced epitope retrieval.

    • Digest the tissue with a protease to allow probe penetration.

  • Probe Hybridization:

    • Apply the ALK break-apart probe (e.g., Vysis ALK Break Apart FISH Probe Kit) to the tissue section. This kit contains two probes that flank the ALK gene locus on chromosome 2p23, one labeled with a green fluorophore and the other with a red fluorophore[18][19].

    • Denature the probe and the target DNA simultaneously.

    • Allow the probes to hybridize to the target DNA overnight in a humidified chamber.

  • Post-Hybridization Washes and Counterstaining:

    • Wash the slides to remove unbound probe.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Microscopic Analysis:

    • Analyze the slides using a fluorescence microscope equipped with appropriate filters.

    • Interpretation:

      • Negative for ALK rearrangement: Fused red and green signals (or two yellow/orange signals) are observed, indicating an intact ALK gene.

      • Positive for ALK rearrangement: Separation of the red and green signals by a distance of at least two signal diameters, or a single red signal without a corresponding green signal, indicates a break in the ALK gene. A specimen is typically considered positive if ≥15% of the scored tumor cells show a break-apart signal pattern[18].

Circulating Tumor Cell (CTC) Enrichment and Analysis

Principle: CTCs are rare cells shed from tumors into the bloodstream. Their enrichment and subsequent analysis can provide valuable prognostic and predictive information.

Detailed Protocol:

  • Blood Collection:

    • Collect peripheral blood in specialized blood collection tubes that preserve CTCs (e.g., CellSave Preservative Tubes).

  • CTC Enrichment:

    • Immunomagnetic Enrichment (e.g., CellSearch® System): This is the only FDA-cleared method. It uses magnetic beads coated with antibodies against the Epithelial Cell Adhesion Molecule (EpCAM) to capture CTCs[20][21].

    • Size-Based Filtration (e.g., ISET® - Isolation by Size of Epithelial Tumor cells): This method uses a membrane with pores of a specific size to capture larger CTCs while allowing smaller blood cells to pass through[20].

  • CTC Detection and Characterization:

    • Immunofluorescence Staining: Staining for cytokeratins (to identify epithelial cells), a common leukocyte marker like CD45 (to exclude white blood cells), and a nuclear stain (DAPI).

    • FISH Analysis on CTCs: After enrichment, CTCs can be fixed and subjected to FISH analysis (as described above) to determine the ALK gene status within these cells.

  • Quantification and Interpretation:

    • The number of CTCs per volume of blood is counted.

    • The change in the number of CTCs with specific molecular characteristics (e.g., ALK gene copy number gain) over time is assessed to predict treatment response.

18F-FDG-PET/CT for Metabolic Response Assessment

Principle: FDG-PET/CT measures the glucose metabolism of tumors. A decrease in FDG uptake indicates a response to treatment.

Detailed Protocol:

  • Patient Preparation:

    • Patients should fast for at least 6 hours before the scan.

    • Blood glucose levels should be checked before injecting the radiotracer.

  • Radiotracer Injection and Uptake:

    • Administer a dose of 18F-FDG intravenously.

    • The patient should rest quietly for approximately 60 minutes to allow for tracer uptake.

  • Image Acquisition:

    • Perform a whole-body PET/CT scan.

  • Image Analysis and Interpretation:

    • Qualitative Assessment: Visually compare the FDG uptake in tumors on baseline and follow-up scans.

    • Quantitative Assessment:

      • Measure the Standardized Uptake Value (SUV), a semi-quantitative measure of FDG uptake.

      • Use standardized criteria for response assessment, such as the PET Response Criteria in Solid Tumors (PERCIST). PERCIST defines a complete metabolic response as the resolution of all FDG-avid tumors, and a partial metabolic response as a ≥30% decrease in the SUV of the target lesion[22][23].

    • A significant decrease in FDG uptake on an early follow-up scan (e.g., after 2-4 weeks of treatment) can be an early indicator of treatment efficacy[13][24].

Visualizing the Crizotinib Signaling Pathway and Monitoring Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways EML4_ALK EML4-ALK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EML4_ALK->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EML4_ALK->PI3K_AKT_mTOR Activates JAK_STAT JAK-STAT Pathway EML4_ALK->JAK_STAT Activates Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits ATP binding ATP ATP ATP->EML4_ALK Binds to kinase domain Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival

Caption: ALK Signaling Pathway and Crizotinib's Mechanism of Action.

Crizotinib_Monitoring_Workflow cluster_patient Patient with ALK+ NSCLC on Crizotinib cluster_tdm Therapeutic Drug Monitoring cluster_biomarkers Alternative Biomarker Monitoring Patient Blood_Sample_TDM Collect Blood Sample (Trough) Patient->Blood_Sample_TDM Tumor_Biopsy Tumor Biopsy/Repeat Biopsy Patient->Tumor_Biopsy Blood_Sample_CTC Collect Blood Sample (CTC) Patient->Blood_Sample_CTC PET_Scan FDG-PET/CT Scan Patient->PET_Scan LCMS LC-MS/MS Analysis Blood_Sample_TDM->LCMS Crizotinib_Level Determine Crizotinib Plasma Level LCMS->Crizotinib_Level Dose_Adjustment Adjust Dose based on Efficacy/Toxicity Crizotinib_Level->Dose_Adjustment Dose_Adjustment->Patient Optimized Therapy FISH_Analysis FISH for ALK Variants Tumor_Biopsy->FISH_Analysis CTC_Analysis CTC Enrichment & Analysis Blood_Sample_CTC->CTC_Analysis Metabolic_Response Assess Metabolic Response PET_Scan->Metabolic_Response Prognosis_Prediction Predict Prognosis & Resistance FISH_Analysis->Prognosis_Prediction CTC_Analysis->Prognosis_Prediction Metabolic_Response->Prognosis_Prediction Prognosis_Prediction->Patient Inform Treatment Strategy

Caption: Comparative Workflow for Monitoring Crizotinib Therapy.

References

A Comparative Analysis of Crizotinib and its Major Metabolite, 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles and biological activities of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, and its principal circulating metabolite, 2-Keto Crizotinib (also known as crizotinib lactam or PF-06260182). The following data and experimental protocols are intended to support further research and development in oncology.

Pharmacokinetic Profile Comparison

Crizotinib is an orally administered tyrosine kinase inhibitor.[1][2][3] Its absolute oral bioavailability is approximately 43%.[1][4] Following administration, Crizotinib is extensively metabolized, primarily by cytochrome P450 3A4/5 (CYP3A4/5) enzymes.[2][5] The major metabolic pathway involves oxidation, leading to the formation of this compound.[6][7]

The following table summarizes the key pharmacokinetic parameters of Crizotinib and this compound in humans.

ParameterCrizotinibThis compound (Crizotinib Lactam)Reference
Absolute Oral Bioavailability ~43%Not applicable (metabolite)[1][4]
Time to Peak Plasma Concentration (Tmax) 4 to 6 hours (single dose)-[8]
Apparent Terminal Half-life 42 hours (in cancer patients)-[5]
Major Circulating Components in Plasma (% of 0-96h plasma radioactivity) 33%10%[6]
Primary Clearance Pathway Oxidative metabolism/hepatic eliminationFurther metabolism[6]
Major Excretion Route Feces (~63% of dose, ~53% as unchanged Crizotinib)-[6][8]
Urinary Excretion ~22% of dose (~2% as unchanged Crizotinib)~5% of dose (as O-desalkyl crizotinib lactam)[6]

Biological Activity Comparison

While this compound is a major metabolite, it retains some biological activity, albeit at a reduced potency compared to the parent compound.

TargetCrizotinib (Potency)This compound (Potency)Reference
ALK Potent inhibitor2.5- to 7.7-fold less potent than Crizotinib[2][7]
MET Potent inhibitor2.5- to 4-fold less potent than Crizotinib[2][7]

Based on its lower in vitro potency and plasma exposure, the contribution of this compound to the overall clinical activity of Crizotinib is not considered to be significant.[6][7]

Experimental Protocols

Determination of Absolute Bioavailability of Crizotinib

The absolute bioavailability of Crizotinib was determined in a Phase I clinical study involving healthy volunteers.[1][4]

Study Design:

  • A single-dose, randomized, crossover study design was employed.[9]

  • Subjects received a single oral dose of Crizotinib and a single intravenous (IV) dose of Crizotinib in different periods, with a washout period in between.

Methodology:

  • Drug Administration: A single oral dose (e.g., 250 mg) of a Crizotinib formulation and a single IV dose (e.g., 50 mg) were administered.[4]

  • Blood Sampling: Serial blood samples were collected at predefined time points after both oral and IV administration.

  • Plasma Concentration Analysis: Plasma concentrations of Crizotinib were quantified using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), were calculated for both oral and IV routes using non-compartmental methods.[1]

  • Bioavailability Calculation: The absolute bioavailability (F) was calculated as: F (%) = (AUC0-∞, oral / AUC0-∞, IV) * (DoseIV / Doseoral) * 100

Quantification of Crizotinib and this compound in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the simultaneous quantification of Crizotinib and this compound in plasma samples.[10][11]

Methodology:

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation. An internal standard (e.g., isotopically labeled Crizotinib) is added prior to processing.[12]

  • Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) to separate Crizotinib, this compound, and the internal standard.

  • Mass Spectrometric Detection: The analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for each compound.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the levels of Crizotinib and this compound in the plasma samples.

Visualizations

G cluster_absorption Oral Administration cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism cluster_elimination Elimination Oral_Crizotinib Crizotinib (Oral Dose) Crizotinib_Plasma Crizotinib in Plasma Oral_Crizotinib->Crizotinib_Plasma Absorption (F = ~43%) CYP3A4_5 CYP3A4/5 Crizotinib_Plasma->CYP3A4_5 Metabolism Feces Feces Crizotinib_Plasma->Feces ~53% Unchanged Urine Urine Crizotinib_Plasma->Urine ~2% Unchanged Metabolite_Plasma This compound in Plasma Metabolite_Plasma->Urine Further Metabolism & Excretion CYP3A4_5->Metabolite_Plasma Oxidation

Caption: Crizotinib Pharmacokinetic Pathway

G cluster_workflow Bioavailability Study Workflow start Healthy Volunteers oral_admin Oral Crizotinib Administration start->oral_admin blood_sampling_oral Serial Blood Sampling oral_admin->blood_sampling_oral iv_admin IV Crizotinib Administration blood_sampling_iv Serial Blood Sampling iv_admin->blood_sampling_iv washout Washout Period washout->iv_admin blood_sampling_oral->washout analysis HPLC-MS/MS Analysis of Plasma Samples blood_sampling_oral->analysis blood_sampling_iv->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc bioavailability Absolute Bioavailability Calculation pk_calc->bioavailability

References

Safety Operating Guide

Navigating the Disposal of 2-Keto Crizotinib: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of pharmaceutical compounds and their derivatives is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2-Keto Crizotinib, a degradation product of the anti-cancer drug Crizotinib, a clear and compliant disposal procedure is paramount. While specific regulatory guidelines for this compound are not explicitly detailed, a comprehensive disposal plan can be formulated by adhering to general principles of pharmaceutical waste management and considering the hazard profile of the parent compound, Crizotinib.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] A foundational principle is the avoidance of disposing of pharmaceutical waste down the drain.[1] Instead, a systematic approach involving waste characterization, segregation, and proper disposal through licensed facilities is required.[1][4]

Safety Profile of Crizotinib and its Implications for this compound

Safety Data Sheets (SDS) for Crizotinib provide crucial information that should be considered when handling its derivatives. Crizotinib is classified as a substance that may cause skin sensitization, is suspected of causing genetic defects, and is very toxic to aquatic life.[5][6] It is also an eye irritant.[5][7] Given that this compound is a related compound, it is prudent to handle it with similar precautions until a specific safety profile is established.

Quantitative Data from Crizotinib Safety Data Sheets

Hazard ClassificationDescriptionGHS Hazard Statement
Germ Cell MutagenicitySuspected of causing genetic defectsH341[5][8]
Skin SensitizationMay cause an allergic skin reactionH317[5][6]
Eye IrritationCauses serious eye irritationH319[5]
Acute Aquatic ToxicityVery toxic to aquatic lifeH400[5][8]

Step-by-Step Disposal Protocol for this compound

This protocol provides a detailed methodology for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Characterization and Segregation:

  • Initial Assessment: Based on the known hazards of the parent compound Crizotinib, this compound should be handled as a potentially hazardous substance.

  • Segregation: Do not mix this compound waste with general laboratory trash or non-hazardous chemical waste. It should be segregated into a dedicated, clearly labeled hazardous waste container.[3]

2. Personal Protective Equipment (PPE) and Handling:

  • Minimum PPE: When handling this compound waste, researchers must wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Avoid Dust Generation: If handling solid forms of this compound, care should be taken to minimize dust generation.[8]

3. Waste Containerization and Labeling:

  • Container Selection: Use a designated, leak-proof, and sealable container appropriate for chemical waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., health hazard, environmental hazard).

4. On-site Storage:

  • Storage Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Storage Conditions: Follow institutional guidelines for the storage of hazardous chemical waste, which typically includes secondary containment.

5. Off-site Disposal:

  • Engage a Licensed Waste Hauler: The disposal of hazardous pharmaceutical waste must be conducted through a licensed and reputable hazardous waste disposal company.[1] These companies are equipped to transport and dispose of chemical waste in accordance with EPA regulations, often through high-temperature incineration.[1][4]

  • Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately and retained for institutional records.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Step 1: Waste Generation & Characterization cluster_1 Step 2: Segregation & Handling cluster_2 Step 3: On-Site Management cluster_3 Step 4: Off-Site Disposal A This compound Waste Generated B Assess Hazards (based on Crizotinib SDS) A->B C Wear Appropriate PPE B->C D Segregate into Labeled Hazardous Waste Container C->D E Seal and Store in Designated Accumulation Area D->E F Arrange Pickup by Licensed Waste Hauler E->F G Complete Hazardous Waste Manifest F->G H Final Disposal (e.g., Incineration) G->H

References

Safeguarding Researchers: A Comprehensive Guide to Handling 2-Keto Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Keto Crizotinib. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityEngineering ControlsGlovesEye/Face ProtectionProtective ClothingRespiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile Gloves (ASTM D6978)Safety Goggles and Face ShieldDisposable Gown with tight-fitting cuffsFit-tested N95 or N100 Respirator[1]
Solution Preparation Chemical Fume HoodDouble Nitrile Gloves (ASTM D6978)[1][2]Safety GogglesDisposable GownNot typically required if handled in a fume hood
Cell Culture and In Vitro Assays Biosafety Cabinet (Class II)Nitrile GlovesSafety GlassesLab CoatNot typically required
Waste Disposal Chemical Fume Hood (for handling open containers)Double Nitrile Gloves (ASTM D6978)Safety GogglesDisposable GownNot typically required
Spill Cleanup N/ADouble Nitrile Gloves (Heavy Duty)Safety Goggles and Face ShieldDisposable Gown or CoverallsFit-tested N95 or N100 Respirator[1]

Operational Plan: Step-by-Step Handling Procedures

Objective: To provide a clear, procedural guide for the safe handling of this compound from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

    • Access to the storage area should be restricted to authorized personnel.

  • Preparation for Use:

    • Before handling, ensure that the work area (e.g., chemical fume hood, ventilated balance enclosure) is clean and uncluttered.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents in advance to minimize time spent handling the open compound.

  • Weighing and Aliquoting:

    • Perform all manipulations of dry powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use dedicated, labeled spatulas and weigh boats.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation:

    • Dissolve the compound in a chemical fume hood.

    • Add solvent to the vial containing the compound slowly to avoid splashing.

    • Cap the container securely immediately after dissolution.

  • Experimental Use:

    • When adding the compound to cell cultures or experimental assays, work within a biosafety cabinet to maintain sterility and containment.

    • Use appropriate pipetting techniques to avoid generating aerosols.

Disposal Plan: Managing this compound Waste

Objective: To outline the procedures for the safe disposal of all waste contaminated with this compound, ensuring compliance with institutional and regulatory guidelines.

  • Waste Segregation:

    • All materials that come into direct contact with this compound are considered hazardous waste. This includes gloves, gowns, weigh boats, pipette tips, and contaminated labware.

    • Segregate hazardous waste from regular laboratory trash.

  • Solid Waste Disposal:

    • Place all contaminated solid waste into a designated, clearly labeled, leak-proof hazardous waste container.

    • This container should be kept closed when not in use.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Disposal:

    • Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of hazardous waste through your institution's EHS office.[3][4]

    • Ensure all required documentation is completed accurately.

Decontamination Plan: Spill Response

Objective: To provide immediate, step-by-step guidance for responding to a spill of this compound to protect personnel and the environment.

  • Immediate Actions:

    • Alert others in the immediate area of the spill.

    • Evacuate the area if the spill is large or if there is a risk of airborne powder.

    • If the compound has come into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Spill Kit and PPE:

    • Retrieve the laboratory's chemical spill kit.

    • Don the appropriate PPE for spill cleanup, including a respirator, double gloves, a disposable gown, and eye protection.

  • Containment and Cleanup:

    • For solid spills: Gently cover the spill with absorbent pads or other suitable material from the spill kit to avoid raising dust.[5]

    • For liquid spills: Surround the spill with absorbent material to prevent it from spreading.[6]

    • Carefully collect the absorbed material and any contaminated debris using forceps or a scoop and place it into a designated hazardous waste bag.[5]

  • Decontamination:

    • Clean the spill area with a suitable laboratory detergent and water, working from the outside of the spill inward.[7]

    • Wipe the area with a 10% bleach solution, followed by a water rinse to remove any residual bleach.[7]

    • Dispose of all cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and your institution's EHS office.

    • Complete any necessary incident report forms.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific kinase. This protocol is a representative example and may need to be adapted for the specific kinase of interest.

Materials:

  • Purified kinase

  • Kinase substrate (e.g., a specific peptide)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • Kinase reaction buffer.

      • The desired concentration of this compound or vehicle control (DMSO).

      • Purified kinase enzyme.

    • Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add a mixture of the kinase substrate and ATP to each well to start the reaction.[8][9]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).[8]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay.[10] This assay involves two steps:

      • First, a reagent is added to stop the kinase reaction and deplete the remaining ATP.

      • Second, a detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.[10]

    • The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[10]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the kinase activity (luminescence) against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management cluster_spill Spill Response Receive Receive & Inspect Store Secure Storage Receive->Store PrepArea Prepare Work Area Store->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weighing (in Fume Hood) DonPPE->Weigh Dissolve Solution Preparation Weigh->Dissolve Alert Alert & Evacuate Weigh->Alert Spill Event Experiment Experimental Use (in BSC) Dissolve->Experiment Dissolve->Alert Segregate Segregate Waste Experiment->Segregate Experiment->Alert CollectSolid Collect Solid Waste Segregate->CollectSolid CollectLiquid Collect Liquid Waste Segregate->CollectLiquid Dispose Dispose via EHS CollectSolid->Dispose CollectLiquid->Dispose Contain Contain Spill Alert->Contain Decontaminate Decontaminate Area Contain->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.